molecular formula C7H5BrClNO2 B1289808 2-Amino-6-bromo-3-chlorobenzoic acid CAS No. 1340518-19-5

2-Amino-6-bromo-3-chlorobenzoic acid

Cat. No.: B1289808
CAS No.: 1340518-19-5
M. Wt: 250.48 g/mol
InChI Key: TZHCKHYMRRCAKE-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-chlorobenzoic acid is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-bromo-3-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-bromo-3-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromo-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHCKHYMRRCAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-6-bromo-3-chlorobenzoic acid is a highly functionalized aromatic compound belonging to the family of substituted anthranilic acids. Anthranilic acid and its derivatives are critical synthons in organic chemistry, serving as versatile precursors for a wide array of heterocyclic compounds, dyes, and polymers.[1][2] The specific substitution pattern of the target molecule—containing amino, bromo, chloro, and carboxylic acid functionalities—makes it a valuable, albeit challenging to synthesize, intermediate for the development of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of these groups allows for subsequent, regioselective modifications, enabling the construction of novel bioactive scaffolds.

This guide provides a comprehensive overview of a proposed, robust synthetic pathway to 2-Amino-6-bromo-3-chlorobenzoic acid. The strategy is rooted in well-established chemical principles and leverages a two-step approach, beginning with the synthesis of a key intermediate, 2-amino-3-chlorobenzoic acid, followed by a regioselective bromination. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Part 1: Proposed Synthetic Pathway & Mechanistic Rationale

The synthesis of 2-Amino-6-bromo-3-chlorobenzoic acid is most logically approached via a two-step sequence starting from a commercially available precursor. This strategy is designed to control the regiochemistry of the halogen substitutions.

  • Step 1: Synthesis of 2-Amino-3-chlorobenzoic Acid via Copper-Catalyzed Ammonolysis.

  • Step 2: Regioselective Bromination of 2-Amino-3-chlorobenzoic Acid.

The overall workflow is depicted below.

Synthesis_Workflow Start 2,3-Dichlorobenzoic Acid Intermediate 2-Amino-3-chlorobenzoic Acid Start->Intermediate Step 1: Ammonolysis (NH₃, Cu⁺ catalyst) FinalProduct 2-Amino-6-bromo-3-chlorobenzoic Acid Intermediate->FinalProduct Step 2: Bromination (Br₂, Acetic Acid)

Caption: Overall synthetic workflow for 2-Amino-6-bromo-3-chlorobenzoic acid.

Causality of Route Selection: The Challenge of Regiochemistry

The primary challenge in synthesizing polysubstituted benzene rings is controlling the position of incoming substituents. The directing effects of the groups already present on the ring dictate the outcome of electrophilic aromatic substitution.[3][4]

In our target molecule, we need to introduce amino, chloro, and bromo groups at specific positions relative to a carboxylic acid. A retrosynthetic analysis suggests that starting with 2-amino-3-chlorobenzoic acid is the most logical approach. The synthesis of this intermediate is well-documented and provides a pre-defined arrangement of the amino and chloro groups.[5]

The subsequent bromination step is the most critical juncture where an understanding of substituent effects is paramount. The benzene ring of 2-amino-3-chlorobenzoic acid has three substituents with competing directing effects:

  • -NH₂ (Amino): A powerful activating group, ortho-, para-director.[6]

  • -Cl (Chloro): A deactivating group, yet an ortho-, para-director.[6]

  • -COOH (Carboxylic Acid): A deactivating group, meta-director.[3]

The diagram below illustrates the directing influence of these groups on the available positions (C4, C5, C6).

Caption: Analysis of substituent directing effects for bromination.

  • The -NH₂ group is the strongest activator and strongly directs incoming electrophiles (like Br⁺) to its ortho (C6) and para (C4) positions.

  • The -Cl group also directs ortho (C4) and para (C5).

  • The -COOH group deactivates the ring and directs meta (C5).

When these effects are combined, the C6 position is strongly favored. It is ortho to the most powerful activating group (-NH₂) and is not significantly deactivated by the other groups. While the C4 position is also activated (para to -NH₂, ortho to -Cl), it may experience some steric hindrance. The C5 position is activated by the chloro group but deactivated by the carboxyl group, leading to a mixed influence. Therefore, by controlling reaction conditions, bromination can be selectively targeted to the C6 position.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-chlorobenzoic Acid

This procedure is adapted from a patented, high-yield process involving the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid.[5] This nucleophilic aromatic substitution reaction is highly efficient for producing the required intermediate in high purity.

Reaction: 2,3-dichlorobenzoic acid → 2-amino-3-chlorobenzoic acid

Reagent/ParameterQuantity (per 1 mol starting material)Purpose / Rationale
2,3-Dichlorobenzoic Acid191.0 g (1.0 mol)Starting material.
Sodium Hydroxide (NaOH)40.0 g (1.0 mol)Dissolves the acidic starting material in water by forming the sodium salt.
Water500 - 600 partsSolvent for the reaction. The specified range ensures adequate solubility.
Copper(I) Chloride (CuCl)~3-5 partsCatalyst for the chlorine/ammonia exchange (ammonolysis) reaction.[5]
Aqueous Ammonia (25%)1200 - 1300 mol %Source of the amino group and reactant. A large excess drives the reaction to completion.
Reaction Temperature 165 - 175 °C Optimal temperature range for achieving a high yield and purity within a reasonable reaction time.[5]
Reaction Time Monitored (typically several hours)Reaction is run until completion, monitored by techniques like TLC or HPLC.

Step-by-Step Methodology:

  • Charging the Reactor: In a suitable high-pressure autoclave (e.g., a 2L stainless steel reactor), charge 191 parts of 2,3-dichlorobenzoic acid, 40 parts of sodium hydroxide pellets, and 500 parts of water.[5]

  • Catalyst Addition: Add 3 parts of Copper(I) Chloride (CuCl) to the mixture.[5]

  • Ammonia Addition: Seal the autoclave and add the required amount of concentrated aqueous ammonia.

  • Reaction Execution: Heat the autoclave to the internal temperature range of 165-175 °C with stirring. The reaction will proceed under the pressure generated at this temperature.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent any excess ammonia pressure.

    • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3. This will precipitate the product.

    • Filter the precipitated solid using suction filtration.

    • Wash the filter cake thoroughly with water (approx. 300 parts) to remove inorganic salts.

    • Dry the product in a vacuum oven at 80 °C to a constant weight.

  • Validation: The expected product is 2-amino-3-chlorobenzoic acid, which should be an off-white to pale yellow solid. The yield is reported to be high, around 85%.[5] Purity can be confirmed by melting point analysis (185-187 °C) and spectroscopic methods.

Step 2: Synthesis of 2-Amino-6-bromo-3-chlorobenzoic Acid

This proposed protocol for the regioselective bromination of the intermediate is based on standard procedures for the halogenation of anthranilic acid and its derivatives.[7][8] The use of glacial acetic acid as a solvent and elemental bromine is a well-established method for such transformations.

Reaction: 2-amino-3-chlorobenzoic acid → 2-amino-6-bromo-3-chlorobenzoic acid

Reagent/ParameterQuantity (per 1 mol starting material)Purpose / Rationale
2-Amino-3-chlorobenzoic Acid171.6 g (1.0 mol)Starting material from Step 1.
Glacial Acetic Acid~1000 mLSolvent. Its polarity helps dissolve the starting material and facilitates the electrophilic substitution.
Bromine (Br₂)159.8 g (51.2 mL, 1.0 mol)Brominating agent. Used in stoichiometric amounts to favor mono-bromination.
Reaction Temperature 15 - 25 °C Lower temperatures are used to control the reaction rate and minimize the formation of poly-brominated byproducts.[8]
Reaction Time 2 - 4 hoursSufficient time for the reaction to proceed to completion.

Step-by-Step Methodology:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1.0 mole of 2-amino-3-chlorobenzoic acid in glacial acetic acid.

  • Cooling: Cool the solution in an ice-water bath to maintain a temperature between 15-25 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of 1.0 mole of bromine in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours. Maintain the temperature throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. The product may precipitate out of the solution as its hydrobromide salt.[8]

  • Work-up and Isolation:

    • Pour the reaction mixture into a large volume of cold water to precipitate the product fully.

    • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate to convert the hydrobromide salt to the free amine and remove excess acid.

    • Filter the solid product using suction filtration.

    • Wash the filter cake extensively with water until the filtrate is neutral.

  • Purification & Validation:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

    • The final product, 2-Amino-6-bromo-3-chlorobenzoic acid, should be characterized to confirm its structure and purity using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Part 3: Characterization and Data

The structural identity of the final product must be confirmed through rigorous spectroscopic analysis. While experimental data for the exact target molecule is not widely published, expected spectral characteristics can be inferred from data on similar halogenated anthranilic acids.[9]

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two remaining protons on the benzene ring. The amino (-NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (-COOH) proton as a downfield singlet.

  • ¹³C NMR: The spectrum should display seven unique carbon signals: one for the carboxylic acid carbon (typically δ > 165 ppm) and six for the aromatic carbons, each with a chemical shift influenced by the attached substituents.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (~3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (~1680-1710 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region.[2]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₇H₅BrClNO₂ (250.48 g/mol ), with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Part 4: Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • 2,3-Dichlorobenzoic Acid & Halogenated Anthranilic Acids: These are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Copper(I) Chloride: Harmful if swallowed and toxic to aquatic life.

  • Ammonia: Corrosive and toxic. The concentrated solution has a pungent odor and can cause severe respiratory irritation.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme caution in a fume hood.

  • Glacial Acetic Acid & Hydrochloric Acid: Corrosive. Cause severe skin and eye damage and respiratory irritation.

References

  • Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

  • The bromination of anthranilic acid. SciSpace. [Link]

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link]

  • Directing Effects in Disubstituted Benzenes. YouTube. [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. National Center for Biotechnology Information. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DIVA Portal. [Link]

  • The substituent effect on benzene dications. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. National Center for Biotechnology Information. [Link]

  • Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. ResearchGate. [Link]

  • Synthesis of 5-Bromoanthranilic acid from Anthranilic acid (I). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Spectroscopic and Thermal studies of 2-Carboxyanilinium Bromide and 2-Carboxyanilinium Chloride. Journal of Chemical and Pharmaceutical Research. [Link]

  • Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Pharmaguideline. [Link]

  • Synthesis and Pharmacological Screening of N-Substituted Anthranilic Acid Derivatives. International Journal of Drug Development & Research. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Directing and Steric Effects in Disubstituted Benzene Derivatives. JoVE. [Link]

  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [Link]

  • 2,4,6-tribromobenzoic acid. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to 2-Amino-6-bromo-3-chlorobenzoic Acid (CAS No. 1340518-19-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-bromo-3-chlorobenzoic acid (CAS No. 1340518-19-5), a halogenated anthranilic acid derivative with significant potential in medicinal chemistry and drug discovery. While direct research on this specific molecule is nascent, this document synthesizes information from closely related analogs and the broader class of substituted aminobenzoic acids to elucidate its physicochemical properties, propose a viable synthetic route, and explore its potential pharmacological applications. Drawing on established structure-activity relationships, this guide highlights its promise as a scaffold for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its putative mechanism of action, to empower researchers in their exploration of this versatile chemical entity.

Introduction: The Therapeutic Potential of Halogenated Anthranilic Acids

Anthranilic acid and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] The strategic placement of halogen atoms on the aromatic ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] The subject of this guide, 2-Amino-6-bromo-3-chlorobenzoic acid, is a unique trifunctionalized molecule whose specific substitution pattern suggests a high potential for biological activity.

The presence of both bromine and chlorine atoms, coupled with the amino and carboxylic acid functionalities, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.[5] Furthermore, research on analogous compounds, such as 2-amino-3-chlorobenzoic acid, has demonstrated potent anticancer and antibacterial activities, suggesting that 2-Amino-6-bromo-3-chlorobenzoic acid may share or even surpass these properties.[6] This guide aims to provide a foundational understanding of this compound, stimulating further investigation into its therapeutic utility.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. The predicted and known properties of 2-Amino-6-bromo-3-chlorobenzoic acid are summarized below.

PropertyValueSource
CAS Number 1340518-19-5[7]
Molecular Formula C₇H₅BrClNO₂[7]
Molecular Weight 250.48 g/mol [7]
IUPAC Name 2-Amino-6-bromo-3-chlorobenzoic acidN/A
SMILES C1=CC(=C(C(=C1Cl)N)C(=O)O)Br[7]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and methanol[6]

Synthesis and Characterization

While a specific, peer-reviewed synthesis of 2-Amino-6-bromo-3-chlorobenzoic acid has not been published, a plausible synthetic route can be devised based on established methodologies for related compounds. The proposed synthesis involves a multi-step process starting from commercially available precursors.

Proposed Synthetic Pathway

A potential route to synthesize 2-Amino-6-bromo-3-chlorobenzoic acid could start from 2-bromo-6-nitrotoluene, proceeding through chlorination, oxidation, and finally, reduction of the nitro group.

Synthesis_Pathway A 2-Bromo-6-nitrotoluene B 2-Bromo-1-chloro-3-nitrobenzene A->B Chlorination (e.g., Cl2, FeCl3) C 2-Bromo-6-chloro-3-nitrobenzoic acid B->C Oxidation (e.g., KMnO4) D 2-Amino-6-bromo-3-chlorobenzoic acid C->D Reduction (e.g., SnCl2, HCl)

Caption: Proposed synthesis of 2-Amino-6-bromo-3-chlorobenzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Chlorination of 2-Bromo-6-nitrotoluene

  • To a solution of 2-bromo-6-nitrotoluene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) chloride.

  • Bubble chlorine gas through the solution at room temperature, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-chloro-3-nitrobenzene.

Step 2: Oxidation to 2-Bromo-6-chloro-3-nitrobenzoic acid

  • Dissolve the product from Step 1 in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate portion-wise.

  • Maintain reflux until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-bromo-6-chloro-3-nitrobenzoic acid.

Step 3: Reduction to 2-Amino-6-bromo-3-chlorobenzoic acid

  • Suspend the nitrobenzoic acid from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-Amino-6-bromo-3-chlorobenzoic acid.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the arrangement of protons and carbons in the molecule. The aromatic region of the ¹H NMR is expected to show distinct signals for the two aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Potential Biological Activities and Mechanism of Action

Based on the biological activities of its structural analogs, 2-Amino-6-bromo-3-chlorobenzoic acid is predicted to exhibit both anticancer and antibacterial properties.

Anticancer Activity: Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][8] Small molecule inhibitors of this pathway are of significant interest in oncology.[9][10]

A study on the closely related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, demonstrated potent cytotoxic effects against breast cancer cell lines.[6] The mechanism of action was elucidated to be the inhibition of the PI3K/AKT signaling pathway, leading to the downregulation of key proteins involved in cell proliferation and survival.[6]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 2-Amino-6-bromo-3- chlorobenzoic acid (Predicted Target) Compound->PI3K Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/AKT pathway by 2-Amino-6-bromo-3-chlorobenzoic acid.

Given the structural similarity, it is highly probable that 2-Amino-6-bromo-3-chlorobenzoic acid also targets the PI3K/AKT pathway. The presence of additional halogen atoms could enhance its binding affinity to the ATP-binding pocket of PI3K, potentially leading to increased potency.

Antibacterial Activity

Halogenated benzoic acid derivatives have been shown to possess significant antibacterial activity.[3][11] The mechanism of action is often attributed to the disruption of the bacterial cell membrane and the inhibition of essential metabolic pathways.[12] For instance, some aminobenzoic acid derivatives interfere with folate synthesis, a pathway crucial for bacterial survival.[13]

The lipophilicity conferred by the halogen atoms can facilitate the compound's transport across the bacterial cell wall. Once inside, the acidic and amino functionalities can interact with key enzymes or disrupt proton gradients, leading to bacterial cell death.

Structure-Activity Relationship (SAR)

The biological activity of aminobenzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[13][14]

  • Halogenation: The presence of halogens generally increases lipophilicity, which can enhance cell permeability and binding to hydrophobic pockets of target proteins. The specific combination of bromine and chlorine in 2-Amino-6-bromo-3-chlorobenzoic acid may lead to a unique electronic and steric profile that optimizes its biological activity.

  • Amino Group: The position of the amino group is crucial. In many bioactive anthranilic acid derivatives, the amino group is involved in key hydrogen bonding interactions with the target protein.

  • Carboxylic Acid Group: The carboxylic acid moiety is often essential for activity, acting as a hydrogen bond donor and acceptor, and contributing to the overall polarity of the molecule.

Future Research Directions

2-Amino-6-bromo-3-chlorobenzoic acid represents a promising, yet underexplored, chemical entity. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with comprehensive spectroscopic characterization, is a critical first step.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and pathogenic bacteria to determine its IC₅₀/MIC values and to identify the most sensitive targets.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays should be conducted to confirm its molecular targets and elucidate its precise mechanism of action.

  • Lead Optimization: The core scaffold of 2-Amino-6-bromo-3-chlorobenzoic acid can be further modified to improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

2-Amino-6-bromo-3-chlorobenzoic acid is a multifaceted molecule with significant untapped potential in drug discovery. By leveraging the knowledge gained from its structural analogs, this technical guide provides a solid foundation for researchers to begin exploring its therapeutic applications. Its unique chemical structure, coupled with the promising biological activities of related compounds, makes it a compelling candidate for further investigation as a novel anticancer and antibacterial agent.

References

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A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Amino-6-bromo-3-chlorobenzoic acid, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic data. By drawing upon empirical data from structurally similar analogs, this guide offers a robust framework for researchers to identify, characterize, and confirm the synthesis of 2-Amino-6-bromo-3-chlorobenzoic acid. Detailed methodologies for data acquisition are also presented to ensure experimental reproducibility and integrity.

Introduction and Molecular Structure

2-Amino-6-bromo-3-chlorobenzoic acid is a halogenated anthranilic acid derivative. The precise arrangement of its functional groups—an amine, a carboxylic acid, a bromine atom, and a chlorine atom—on the benzene ring creates a unique electronic environment that dictates its chemical reactivity and spectroscopic properties. Accurate structural confirmation is paramount for its application as a chemical intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Spectroscopic analysis is the cornerstone of molecular characterization. This guide provides a predictive blueprint of the ¹H NMR, ¹³C NMR, IR, and MS data for the title compound. These predictions are grounded in the fundamental principles of spectroscopy and comparative analysis with validated data from analogs such as 2-amino-3-chlorobenzoic acid and 2-amino-6-chlorobenzoic acid.[2][3]

Molecular Structure

The structural arrangement of substituents is critical for interpreting the resulting spectra. The ortho-amino and ortho-bromo groups to the carboxylic acid, along with the meta-chloro substituent, create significant steric and electronic effects.

Figure 1: Molecular Structure of 2-Amino-6-bromo-3-chlorobenzoic acid with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] For 2-Amino-6-bromo-3-chlorobenzoic acid, we anticipate distinct signals for the aromatic protons, the amine and carboxylic acid protons, and the seven unique carbon atoms.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the protons at the C4 and C5 positions.

  • H4 Proton: This proton is flanked by the chloro (C3) and another aromatic proton (H5). It is expected to appear as a doublet due to coupling with H5. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent chlorine and the para-bromo substituent.

  • H5 Proton: This proton is adjacent to the bromo-substituted carbon (C6) and H4. It will also appear as a doublet from coupling to H4. The ortho-bromo group will significantly deshield this proton, shifting it downfield.

  • Amine (-NH₂) Protons: These protons typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature. The signal will disappear upon D₂O exchange, a key validation step.

  • Carboxylic Acid (-COOH) Proton: This proton is highly deshielded and will appear as a very broad singlet far downfield.[4] This signal is also exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H4 7.30 - 7.50 Doublet (d) J = 8.0 - 9.0 Influenced by adjacent Cl and coupling to H5.
H5 7.60 - 7.80 Doublet (d) J = 8.0 - 9.0 Deshielded by ortho-Br group; coupled to H4.
-NH₂ 5.0 - 6.5 Broad Singlet (br s) N/A Exchangeable with D₂O; position is solvent-dependent.

| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton; exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the six carbons of the benzene ring and the one carboxyl carbon. The chemical shifts are predicted based on the additive effects of the various substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Rationale
C1 (-C-COOH) 128.0 - 132.0 Quaternary carbon attached to the carboxyl group.
C2 (-C-NH₂) 145.0 - 149.0 Strongly deshielded by the attached amino group.
C3 (-C-Cl) 118.0 - 122.0 Shielded by ortho-NH₂ but deshielded by Cl.
C4 (-CH) 133.0 - 136.0 Aromatic CH carbon.
C5 (-CH) 125.0 - 129.0 Aromatic CH carbon.
C6 (-C-Br) 115.0 - 119.0 Shielded by ortho-NH₂ and attached to bromine.

| C7 (-COOH) | 168.0 - 172.0 | Carboxylic acid carbonyl carbon, highly deshielded. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for aminobenzoic acids as it helps in observing the exchangeable -NH₂ and -COOH protons.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to -NH₂ and -COOH should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) are required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-Amino-6-bromo-3-chlorobenzoic acid will be characterized by the vibrational frequencies of its amine, carboxylic acid, and carbon-halogen bonds.[5]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Comments
3450 - 3300 N-H Stretch Medium Two distinct bands for symmetric and asymmetric stretching of the primary amine.[4]
3300 - 2500 O-H Stretch Strong, Broad Characteristic broad absorption of a hydrogen-bonded carboxylic acid.
1710 - 1680 C=O Stretch Strong Carbonyl stretch of the carboxylic acid.
1620 - 1580 N-H Bend Medium Bending vibration of the primary amine.
1600 - 1450 C=C Stretch Medium-Weak Aromatic ring stretching vibrations.
1300 - 1200 C-O Stretch Strong Stretching vibration of the carboxylic acid C-O bond.
850 - 750 C-Cl Stretch Strong Characteristic absorption for an aryl chloride.

| 700 - 600 | C-Br Stretch | Medium | Characteristic absorption for an aryl bromide. |

Experimental Protocol for IR Spectroscopy (FT-IR)
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structure.

Predicted Mass Spectrum

The key feature in the mass spectrum of 2-Amino-6-bromo-3-chlorobenzoic acid will be the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks at M, M+2, and M+4.

  • Molecular Ion (M⁺): The nominal molecular weight is 250.48 g/mol .[6] The molecular ion region will show peaks at m/z values corresponding to the different isotopic combinations. The most abundant peaks will be for [C₇H₅⁷⁹Br³⁵ClNO₂]⁺ and [C₇H₅⁸¹Br³⁵ClNO₂]⁺.

  • Major Fragmentation Pathways: Common fragmentation pathways for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (-COOH). Subsequent loss of the halogen atoms (Br and Cl) is also expected.

M [M]⁺˙ m/z ≈ 250, 252, 254 M_H2O [M-H₂O]⁺˙ m/z ≈ 232, 234, 236 M->M_H2O - H₂O M_COOH [M-COOH]⁺ m/z ≈ 205, 207, 209 M->M_COOH - COOH M_Br [M-Br]⁺ m/z ≈ 171, 173 M->M_Br - Br M_Cl [M-Cl]⁺ m/z ≈ 215, 217 M->M_Cl - Cl M_COOH_CO [M-COOH-CO]⁺ m/z ≈ 177, 179, 181 M_COOH->M_COOH_CO - CO

Figure 2: Predicted major fragmentation pathways for 2-Amino-6-bromo-3-chlorobenzoic acid in Mass Spectrometry.

Table 4: Predicted Key Ions in Mass Spectrum

m/z (approximate) Ion Formula Identity
250, 252, 254 [C₇H₅BrClNO₂]⁺˙ Molecular Ion (M⁺˙)
232, 234, 236 [C₇H₃BrClNO]⁺˙ Loss of H₂O
205, 207, 209 [C₆H₄BrClN]⁺ Loss of COOH
171, 173 [C₇H₅ClNO₂]⁺ Loss of Br

| 215, 217 | [C₇H₅BrNO₂]⁺ | Loss of Cl |

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation (Electrospray Ionization - ESI):

    • Use a mass spectrometer equipped with an ESI source. ESI is a soft ionization technique suitable for polar molecules, minimizing premature fragmentation.

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Analysis:

    • Analyze the full scan spectrum to identify the molecular ion cluster.

    • Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom. This is a critical step for elemental composition confirmation.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and confirm the structural fragments predicted in Figure 2.

Conclusion

This guide outlines the predicted spectroscopic characteristics of 2-Amino-6-bromo-3-chlorobenzoic acid. The provided tables and diagrams serve as a reference for scientists engaged in the synthesis and analysis of this compound. By following the detailed experimental protocols, researchers can generate high-fidelity data, while the predictive analysis offers a robust framework for interpreting those results. The convergence of the predicted data with experimental findings will provide unambiguous confirmation of the molecular structure, ensuring the quality and integrity of the compound for its intended applications.

References

  • Al-Hourani, B., Al-Awaida, W., Matalkah, F., & Al-Zuheiri, A. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(15), 5829. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80807, 2-Amino-3-chlorobenzoic acid. [Link]

  • Pavan, V., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 701. [Link]

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Biological activity of halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Halogenated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzoic acids represent a fascinating and highly significant class of molecules, commanding considerable attention across diverse scientific disciplines, including medicinal chemistry, agrochemistry, and environmental science. The incorporation of halogen atoms onto the benzoic acid scaffold profoundly influences its physicochemical properties, leading to a remarkable spectrum of biological activities. This guide provides a comprehensive exploration of these activities, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the pivotal role these compounds play in drug discovery and development. We will navigate through their antimicrobial, anticancer, and herbicidal properties, offering field-proven insights and detailed experimental methodologies. This document is designed to serve as a valuable resource for researchers and professionals, fostering a deeper understanding and inspiring further innovation in the field.

Introduction: The Significance of Halogenation in Benzoic Acid Derivatives

Benzoic acid, a simple aromatic carboxylic acid, serves as a versatile molecular framework.[1] The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzene ring dramatically alters the molecule's electron distribution, lipophilicity, and steric profile.[2] These modifications are not trivial; they are the key to unlocking a wide array of biological functionalities. Halogenation can enhance a compound's metabolic stability and membrane permeability, crucial attributes for pharmacologically active agents.[2][3] Furthermore, the unique ability of halogens to form halogen bonds—a non-covalent interaction with a Lewis base—provides an additional layer of complexity and opportunity in rational drug design. This guide will systematically dissect the biological consequences of halogenating the benzoic acid core.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Halogenated benzoic acids have long been recognized for their potent antimicrobial properties, finding applications as preservatives and disinfectants.[1][4][5] Their mechanism of action is often multifaceted, primarily involving the disruption of microbial cell homeostasis.

Mechanism of Action

The antimicrobial efficacy of benzoic acid and its halogenated derivatives is intrinsically linked to the pH of the environment.[1][6] In their undissociated, lipophilic form, they can readily permeate the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the intracellular environment.[5] This acidification disrupts critical metabolic processes, including the inhibition of enzymes like phosphofructokinase, which is vital for anaerobic fermentation.[1]

Halogenation significantly enhances this activity. The increased lipophilicity of halogenated benzoic acids facilitates their passage across the cell membrane.[4][7] Furthermore, strategic halogenation can improve the antimicrobial potency of phenolic compounds while potentially reducing their toxicity.[8]

Structure-Activity Relationship (SAR)

The antimicrobial activity of halogenated benzoic acids is exquisitely sensitive to the nature, number, and position of the halogen substituents.

  • Lipophilicity: A direct correlation often exists between the hydrophobicity of the compound and its antimicrobial activity.[7] Increasing the alkyl chain length of benzoic acid esters (parabens) also enhances their antimicrobial effect by increasing lipophilicity.[4]

  • Positional Isomerism: The position of the halogen on the benzoic ring significantly influences antibacterial activity. For instance, against E. coli, the addition of a hydroxyl group at the ortho position of benzoic acid was found to enhance its bactericidal effect.[9]

  • Type of Halogen: The specific halogen atom also plays a crucial role. For example, vinyl brominated fatty acids have been shown to disrupt the plasma membrane of S. aureus and inhibit gene expression.[10]

SAR_Antimicrobial

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A self-validating protocol for determining the MIC of halogenated benzoic acids is crucial for assessing their antimicrobial potency.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Halogenated benzoic acid stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the halogenated benzoic acid stock solution in MHB across the wells of the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Malignant Cells

The antiproliferative properties of halogenated benzoic acids have positioned them as promising candidates in cancer therapy. Their mechanisms of action are diverse, often involving the induction of apoptosis and the inhibition of key cellular processes.

Mechanism of Action
  • Lysosomal Dysfunction: Some benzo[a]phenoxazine derivatives, which can be considered extended halogenated structures, have been shown to accumulate in the lysosomes of cancer cells.[11] This accumulation can lead to lysosomal membrane permeabilization, an increase in intracellular pH, and the accumulation of reactive oxygen species (ROS), ultimately inducing apoptotic cell death.[11]

  • Histone Deacetylase (HDAC) Inhibition: Certain benzoic acid derivatives have been found to inhibit histone deacetylases.[12] Elevated HDAC activity is observed in many cancers and is associated with the suppression of tumor suppressor genes.[12] Targeted inhibition of HDACs is a viable strategy to halt cancer cell proliferation.[12]

Structure-Activity Relationship (SAR)

The anticancer activity of halogenated benzoic acids is highly dependent on their substitution patterns. The introduction of halogens can significantly enhance their cytotoxic effects.[13] For instance, the presence of bromine, chlorine, or fluorine in the benzofuran ring, a related heterocyclic structure, has been shown to boost anticancer activity.[13] Studies on benzothiadiazine derivatives have also demonstrated that halogenation can lead to compounds with potent antineoplastic effects, although the exact mechanism may not always be directly linked to their primary target.[14][15]

Table 1: Anticancer Activity of Halogenated Benzothiadiazine Derivatives

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
DiazoxideNone->100[14]
Derivative X7-FluoroTriple-Negative Breast Cancer2.93 ± 0.07[14]
Derivative YDichloroProstate Cancer (22Rv1)Significant reduction in cell viability[15]

Anticancer_Workflow

Herbicidal and Other Biological Activities

Beyond their antimicrobial and anticancer properties, halogenated benzoic acids exhibit a range of other important biological activities.

Herbicidal Activity

Certain halogenated benzoic acid derivatives have been developed as potent herbicides. For example, 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, is structurally related to halogenated benzoic acids. The mechanism of action often involves mimicking or interfering with plant growth hormones. Recent research has identified novel molecular scaffolds derived from halogenated pyridines and benzothiazoles that exhibit significant herbicidal activity against both broad-leaf and grass weeds.[16] Structure-activity relationship studies in this area have revealed that the presence and position of specific halogenated groups, such as a trifluoromethyl group, are essential for herbicidal efficacy.[16]

Enzyme Inhibition

Halogenated benzoic acids can also act as enzyme inhibitors. For example, some derivatives have been shown to inhibit α-amylase, a key enzyme in starch digestion.[17] Structure-activity analysis revealed that a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on the inhibitory activity.[17]

Synthesis and Environmental Considerations

The synthesis of halogenated benzoic acids can be achieved through various methods, including electrophilic aromatic substitution reactions.[18] More modern techniques, such as ligand-enabled C-H halogenation, offer more practical and site-selective routes to these compounds.[19] Environmentally friendly methods, like aerobic photooxidation with hydrobromic acid, are also being developed.[20]

However, the widespread use of halogenated organic compounds, including benzoic acids, raises environmental concerns.[21][22][23] Their persistence in the environment and the potential for bioaccumulation necessitate a thorough understanding of their environmental fate and toxicology.[21] Some halogenated benzoic acids can be degraded by microorganisms under specific conditions, such as anaerobic degradation coupled to denitrification.[24]

Conclusion and Future Perspectives

Halogenated benzoic acids are a versatile class of compounds with a remarkable range of biological activities. Their journey from simple chemical scaffolds to potent antimicrobial, anticancer, and herbicidal agents underscores the power of strategic molecular design. The continued exploration of their structure-activity relationships, coupled with the development of more efficient and environmentally benign synthetic methods, will undoubtedly pave the way for new and improved therapeutic agents and agrochemicals. As our understanding of the intricate roles of halogenation in molecular recognition and biological function deepens, so too will the opportunities to harness the potential of these fascinating molecules for the betterment of human health and agriculture.

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An In-depth Technical Guide to 2-Amino-6-bromo-3-chlorobenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-6-bromo-3-chlorobenzoic acid, a halogenated anthranilic acid derivative. While a detailed historical account of its initial discovery is not prominently documented in publicly available literature, this document consolidates available data on its properties and outlines robust, scientifically grounded methodologies for its synthesis. This whitepaper is intended for researchers, chemists, and professionals in drug discovery and materials science who require a practical understanding of this compound.

Introduction and Physicochemical Profile

2-Amino-6-bromo-3-chlorobenzoic acid, also known by the alternative nomenclature 6-Amino-2-bromo-3-chlorobenzoic acid, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group and two different halogen atoms on the benzoic acid core, makes it a potentially valuable building block in synthetic organic chemistry. The electronic properties conferred by the electron-donating amino group and the electron-withdrawing halogens create a unique reactivity profile, particularly for further functionalization in the development of novel pharmaceutical and agrochemical compounds.

The compound is commercially available from various suppliers, indicating its utility in ongoing research and development endeavors.[1][2][3]

Table 1: Physicochemical Properties of 2-Amino-6-bromo-3-chlorobenzoic Acid

PropertyValueSource(s)
CAS Number 1340518-19-5 or 65971-76-8[1][2][3]
Molecular Formula C₇H₅BrClNO₂[1][2][3]
Molecular Weight 250.48 g/mol [1][2][3]
Appearance Likely a solid, typical for benzoic acid derivativesN/A
SMILES O=C(O)C1=C(N)C=CC(Cl)=C1Br[2][3]

Proposed Synthetic Methodologies

The synthesis of 2-Amino-6-bromo-3-chlorobenzoic acid is not explicitly detailed in a seminal publication. However, based on established principles of organic synthesis and documented procedures for analogous compounds, two primary retrosynthetic pathways can be proposed:

  • Route A: Electrophilic bromination of a pre-existing amino-chlorobenzoic acid.

  • Route B: Nucleophilic aromatic substitution (amination) of a di-halogenated benzoic acid.

Route A: Electrophilic Bromination of 2-Amino-3-chlorobenzoic Acid

This approach leverages the activating and directing effects of the amino group on the aromatic ring. The amino group is a strong ortho-, para-director. In 2-amino-3-chlorobenzoic acid, the positions ortho and para to the amino group are C6 and C4, respectively. The C6 position is sterically less hindered and is therefore a likely site for electrophilic substitution.

The synthesis of the precursor, 2-amino-3-chlorobenzoic acid, is well-documented. It can be prepared from 2,3-dichlorobenzoic acid via a copper-catalyzed amination reaction.[4] Alternatively, it can be synthesized by the reduction of 3-chloro-2-nitrobenzoic acid.[4][5] The subsequent bromination of 2-amino-3-chlorobenzoic acid would proceed via a standard electrophilic aromatic substitution mechanism.

This protocol is adapted from the reduction of a nitro-substituted benzoic acid, a common synthetic transformation.[5]

  • Dissolution: Dissolve 3-chloro-2-nitrobenzoic acid in an appropriate aqueous base (e.g., aqueous ammonia).

  • Reduction: Add a reducing agent such as sodium dithionite portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry to yield 2-amino-3-chlorobenzoic acid.

  • Dissolution: Dissolve 2-amino-3-chlorobenzoic acid in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution. The reaction may be catalyzed by a Lewis acid if necessary.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Quenching and Work-up: Quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution).

  • Isolation and Purification: Isolate the product by extraction and purify by recrystallization or column chromatography to obtain 2-Amino-6-bromo-3-chlorobenzoic acid.

Synthetic_Route_A 2,3-Dichlorobenzoic Acid 2,3-Dichlorobenzoic Acid 2-Amino-3-chlorobenzoic Acid 2-Amino-3-chlorobenzoic Acid 2,3-Dichlorobenzoic Acid->2-Amino-3-chlorobenzoic Acid 1. NH₃, Cu catalyst 2. Acid work-up 2-Amino-6-bromo-3-chlorobenzoic Acid 2-Amino-6-bromo-3-chlorobenzoic Acid 2-Amino-3-chlorobenzoic Acid->2-Amino-6-bromo-3-chlorobenzoic Acid Br₂, Acetic Acid or NBS

Diagram 1: Synthetic Pathway A for 2-Amino-6-bromo-3-chlorobenzoic Acid.
Route B: Nucleophilic Aromatic Amination of 2,6-Dibromo-3-chlorobenzoic Acid

This pathway involves the synthesis of a di-halogenated benzoic acid followed by a selective nucleophilic substitution of one of the bromine atoms with an amino group. This type of reaction, often catalyzed by copper, is a well-established method for the formation of arylamines.[6]

The precursor, 2,6-Dibromo-3-chlorobenzoic acid, would first need to be synthesized, likely through halogenation of a suitable benzoic acid derivative. The subsequent amination would proceed via a copper-catalyzed nucleophilic aromatic substitution. The bromine at the C6 position is expected to be more reactive towards substitution due to the electronic effects of the adjacent carboxyl group and the other halogen.

This protocol is based on general copper-catalyzed amination procedures.[6]

  • Reaction Setup: In a reaction vessel, combine 2,6-Dibromo-3-chlorobenzoic acid, a copper catalyst (e.g., CuI or Cu₂O), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Amine Source: Add a high-boiling polar aprotic solvent (e.g., DMF or DMSO) and an ammonia source (e.g., aqueous ammonia or an ammonia surrogate).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at an elevated temperature (e.g., 100-150 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and acidify to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with water, and purify by recrystallization to yield 2-Amino-6-bromo-3-chlorobenzoic acid.

Synthetic_Route_B Suitable Precursor Suitable Precursor 2,6-Dibromo-3-chlorobenzoic Acid 2,6-Dibromo-3-chlorobenzoic Acid Suitable Precursor->2,6-Dibromo-3-chlorobenzoic Acid Halogenation 2-Amino-6-bromo-3-chlorobenzoic Acid 2-Amino-6-bromo-3-chlorobenzoic Acid 2,6-Dibromo-3-chlorobenzoic Acid->2-Amino-6-bromo-3-chlorobenzoic Acid NH₃, Cu catalyst, Base

Diagram 2: Synthetic Pathway B for 2-Amino-6-bromo-3-chlorobenzoic Acid.

Potential Applications and Future Directions

Substituted anthranilic acids are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. For instance, related compounds like 2-amino-3-chlorobenzoic acid have been investigated for their potential as anticancer and antimicrobial agents.[7][8][9] The specific substitution pattern of 2-Amino-6-bromo-3-chlorobenzoic acid makes it a candidate for the synthesis of novel heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

Safety and Handling

Based on the GHS hazard statements for 6-Amino-2-bromo-3-chlorobenzoic acid, the compound should be handled with care.[3] It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-6-bromo-3-chlorobenzoic acid is a halogenated aromatic amine with potential as a versatile building block in organic synthesis. While its discovery and historical development are not well-documented, plausible and efficient synthetic routes can be designed based on established chemical principles. This guide provides a foundation for the synthesis and handling of this compound, enabling its further exploration in various research and development applications.

References

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  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
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An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-6-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Amino-6-bromo-3-chlorobenzoic acid, focusing on its solubility and stability. Understanding these parameters is fundamental for the successful development of this compound in pharmaceutical and other applications. This document is structured to provide not only theoretical grounding but also actionable experimental protocols, enabling researchers to conduct robust in-house evaluations.

Section 1: Physicochemical Characterization and Theoretical Framework

2-Amino-6-bromo-3-chlorobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid moiety, and two different halogen substituents (bromo and chloro), dictates its physicochemical behavior. The interplay of these functional groups governs its solubility in various solvent systems and its susceptibility to degradation under different environmental conditions.

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. For ionizable molecules like 2-Amino-6-bromo-3-chlorobenzoic acid, solubility is significantly influenced by the pH of the medium. The amino group can be protonated at low pH, and the carboxylic acid group can be deprotonated at high pH, affecting the overall charge of the molecule and its interaction with solvent molecules. The presence of halogen atoms can also impact solubility, generally increasing hydrophobicity.

Stability refers to the ability of a substance to resist chemical change or decomposition. Forced degradation studies are essential to identify potential degradation pathways and products, which is a critical aspect of drug development and formulation.[1][2] These studies involve exposing the compound to harsh conditions, including heat, light, humidity, acid/base hydrolysis, and oxidation, to accelerate decomposition and predict its long-term stability.[1][2]

Table 1: Physicochemical Properties of Structurally Related Aminobenzoic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reported SolubilityStability Notes
2-Amino-3-chlorobenzoic acidC₇H₆ClNO₂171.58189-194Soluble in methanol, DMSO, ethyl acetate; poorly soluble in water.[3] Soluble in water.[4]Air and light sensitive.[4]
2-Amino-6-chlorobenzoic acidC₇H₆ClNO₂171.58140Not specifiedThermodynamically stable.[5] Store at 2-8°C, keep dry, protect from light.[5]
2-Amino-3-bromo-5-chlorobenzoic acidC₇H₅BrClNO₂250.48234-235Slightly soluble in DMSO and Methanol.[]Store at -20°C in an inert atmosphere.[]
4-Aminobenzoic acidC₇H₇NO₂137.14187-189Reasonably soluble in water, with solubility increasing with temperature. Soluble in polar organic solvents like ethanol and methanol.[7]Discolors on exposure to light and air.[8]

Based on these analogs, it is reasonable to hypothesize that 2-Amino-6-bromo-3-chlorobenzoic acid will exhibit limited solubility in water and better solubility in polar organic solvents. Its stability is likely to be compromised by exposure to light and air, and its halogenated structure may make it susceptible to specific degradation pathways.

Section 2: Experimental Protocols for Solubility and Stability Assessment

The following sections detail robust, self-validating experimental protocols for determining the solubility and stability of 2-Amino-6-bromo-3-chlorobenzoic acid.

Solubility Determination

The equilibrium solubility of a compound can be determined using the shake-flask method, which is considered the gold standard.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid 2-Amino-6-bromo-3-chlorobenzoic acid add_compound Add excess solid to each solvent in a sealed vial prep_compound->add_compound prep_solvent Prepare a series of solvents (e.g., water, buffered solutions at different pH, organic solvents) prep_solvent->add_compound equilibrate Equilibrate at a constant temperature (e.g., 25°C and 37°C) with constant agitation (e.g., shaker) for a defined period (e.g., 24-48h) add_compound->equilibrate sample Withdraw an aliquot of the supernatant equilibrate->sample filter Filter the aliquot through a 0.22 µm syringe filter sample->filter dilute Dilute the filtrate with a suitable solvent filter->dilute quantify Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) dilute->quantify calculate Calculate the solubility in mg/mL or mol/L quantify->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation of Saturated Solutions: Add an excess amount of 2-Amino-6-bromo-3-chlorobenzoic acid to vials containing various solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, dimethyl sulfoxide). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare stock solution of 2-Amino-6-bromo-3-chlorobenzoic acid in a suitable solvent acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep_solution->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidation thermal Thermal Stress (e.g., 80°C, solid state and solution) prep_solution->thermal photolytic Photolytic Stress (e.g., ICH Q1B conditions) prep_solution->photolytic neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples at different time points using a stability-indicating HPLC method oxidation->analyze thermal->analyze photolytic->analyze neutralize->analyze identify Identify and characterize major degradation products (e.g., using LC-MS) analyze->identify mass_balance Calculate mass balance analyze->mass_balance

Caption: Workflow for Forced Degradation Studies.

  • Acid and Base Hydrolysis:

    • Treat a solution of the compound with 0.1 N HCl and another with 0.1 N NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at various time intervals by HPLC.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 80°C).

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

  • Analysis:

    • A stability-indicating HPLC method capable of separating the parent compound from its degradation products must be developed and validated.

    • Peak purity analysis of the parent compound peak should be performed to ensure no co-eluting degradants.

    • Mass balance should be calculated to ensure that all degradation products are accounted for.

Section 3: Data Interpretation and Reporting

The results from the solubility and stability studies should be presented in a clear and concise manner.

Table 2: Example of Solubility Data Reporting for 2-Amino-6-bromo-3-chlorobenzoic Acid

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Water37
0.1 N HCl25
0.1 N HCl37
PBS (pH 7.4)25
PBS (pH 7.4)37
Methanol25
Ethanol25
DMSO25

Table 3: Example of Forced Degradation Data Summary for 2-Amino-6-bromo-3-chlorobenzoic Acid

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant (Retention Time)
0.1 N HCl, 60°C24 h
0.1 N NaOH, 60°C24 h
3% H₂O₂, RT24 h
80°C (Solid)7 days
80°C (Solution)7 days
Photolytic (ICH Q1B)-

Section 4: Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of 2-Amino-6-bromo-3-chlorobenzoic acid. The experimental protocols outlined are designed to yield high-quality, reliable data that are essential for informed decision-making in research and development. The insights gained from these studies will be instrumental in formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of any potential product containing this active pharmaceutical ingredient. Further characterization of any identified degradation products using techniques such as LC-MS/MS and NMR is recommended to fully elucidate the degradation pathways.

References

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Available from: [Link]

  • 6-amino 3 Bromo 2 Chlorobenzoic Acid. Tradeindia. Available from: [Link]

  • The chromatograms of the halogen derivatives of benzoic acids on the... ResearchGate. Available from: [Link]

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An In-depth Technical Guide to 2-Amino-6-bromo-3-chlorobenzoic Acid and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-amino-6-bromo-3-chlorobenzoic acid, a halogenated anthranilic acid derivative, and its potential applications in the synthesis of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the strategic use of this versatile chemical scaffold. We will delve into its physicochemical properties, plausible synthetic routes, and its role as a precursor to biologically active compounds, particularly quinazolinone derivatives. While direct experimental data for the title compound is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide valuable insights and predictive understanding.

Introduction: The Strategic Importance of Halogenated Anthranilic Acids

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for a wide array of pharmaceuticals. The introduction of halogen atoms onto the anthranilic acid core profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. 2-Amino-6-bromo-3-chlorobenzoic acid, with its distinct substitution pattern, presents a unique starting point for the synthesis of novel compounds with potential therapeutic value. The strategic placement of the bromo and chloro substituents offers opportunities for regioselective functionalization, making it an attractive building block for creating diverse chemical libraries.

Physicochemical Properties and Characterization

PropertyValue/InformationSource/Analogy
CAS Number 1340518-19-5[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Appearance Likely a solid at room temperatureAnalogy to related aminobenzoic acids
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Analogy to 2-amino-3-chlorobenzoic acid[2]

Spectroscopic Characterization (Predicted and Analog-Based):

While experimental spectra for 2-amino-6-bromo-3-chlorobenzoic acid are not available, we can predict the key features based on the analysis of related structures.

  • ¹H NMR: The spectrum is expected to show two aromatic protons, likely as doublets, in the region of 7-8 ppm. The exact chemical shifts would be influenced by the electronic effects of the amino, carboxyl, bromo, and chloro substituents.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carboxyl carbon would resonate downfield (>165 ppm). The aromatic carbons would appear in the 110-150 ppm range, with their chemical shifts influenced by the attached functional groups.

  • FTIR: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. For comparison, 2-amino-3-chlorobenzoic acid shows key peaks at 3482 cm⁻¹ and 1594 cm⁻¹[2].

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 250, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis of 2-Amino-6-bromo-3-chlorobenzoic Acid

Proposed Synthetic Pathway:

A potential route could start from 2-amino-3-chlorobenzoic acid, which is commercially available. The subsequent bromination would likely be directed to the 6-position due to the activating and ortho-, para-directing effects of the amino group.

Synthesis_of_2_Amino_6_bromo_3_chlorobenzoic_acid 2-Amino-3-chlorobenzoic_acid 2-Amino-3-chlorobenzoic acid Target_Molecule 2-Amino-6-bromo-3-chlorobenzoic acid 2-Amino-3-chlorobenzoic_acid->Target_Molecule Brominating Agent (e.g., NBS, Br2) Solvent

Caption: Proposed synthesis of 2-Amino-6-bromo-3-chlorobenzoic acid.

Conceptual Experimental Protocol (Analog-Based):

This protocol is a conceptual outline based on general halogenation procedures for aromatic amines.

  • Dissolution: Dissolve 2-amino-3-chlorobenzoic acid in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the chosen solvent, dropwise to the reaction mixture at a controlled temperature. The reaction may require a catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-6-bromo-3-chlorobenzoic acid.

Applications in the Synthesis of Bioactive Derivatives: The Quinazolinone Scaffold

Substituted anthranilic acids are pivotal starting materials for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3]. 2-Amino-6-bromo-3-chlorobenzoic acid is an ideal precursor for novel halogenated quinazolinones.

General Synthesis of Quinazolinone Derivatives:

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acids typically proceeds through a two-step sequence involving the formation of a benzoxazinone intermediate.

Quinazolinone_Synthesis Anthranilic_Acid 2-Amino-6-bromo- 3-chlorobenzoic acid Benzoxazinone 7-Bromo-8-chloro-2-substituted- 4H-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Acyl Chloride (R-COCl) Pyridine Quinazolinone 7-Bromo-8-chloro-2,3-disubstituted- 4(3H)-quinazolinone Benzoxazinone->Quinazolinone Primary Amine (R'-NH2) Solvent (e.g., Ethanol)

Caption: General synthetic route to quinazolinones from the title compound.

Detailed Experimental Protocol for Quinazolinone Synthesis (Analog-Based):

This protocol is adapted from established methods for the synthesis of quinazolinones from substituted anthranilic acids[4].

Step 1: Synthesis of 7-Bromo-8-chloro-2-substituted-4H-3,1-benzoxazin-4-one

  • Acylation: In a round-bottom flask, dissolve 1 equivalent of 2-amino-6-bromo-3-chlorobenzoic acid in a suitable solvent like anhydrous pyridine.

  • Addition of Acyl Chloride: Cool the solution to 0°C and slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Cyclization: Add an excess of a dehydrating agent, such as acetic anhydride, and reflux the mixture for 2-4 hours to facilitate the cyclization to the benzoxazinone.

  • Isolation: Cool the reaction mixture and pour it into ice-water to precipitate the product. Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of 7-Bromo-8-chloro-2,3-disubstituted-4(3H)-quinazolinone

  • Condensation: In a suitable solvent such as ethanol or glacial acetic acid, reflux the benzoxazinone intermediate from Step 1 with 1.2 equivalents of a primary amine (R'-NH₂).

  • Reaction Monitoring: Monitor the reaction for completion using TLC.

  • Isolation and Purification: Cool the reaction mixture to allow the quinazolinone product to crystallize. Collect the solid by filtration, wash with a cold solvent, and recrystallize from a suitable solvent to obtain the pure product.

Biological Activities of Derivatives

The biological activities of quinazolinone derivatives are well-documented, and the introduction of halogen atoms can significantly enhance their potency and modulate their pharmacological profile.

Antimicrobial Activity:

Halogenated quinazolinones have demonstrated significant antimicrobial activity. For instance, derivatives of 6-bromoquinazolinone have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria[5]. The presence of both bromo and chloro substituents in derivatives of 2-amino-6-bromo-3-chlorobenzoic acid could lead to compounds with enhanced antimicrobial properties. The proposed mechanism of action for some quinazolinone-based antimicrobials involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid replication.

Anticancer Activity:

Quinazolinones are a prominent class of compounds in cancer chemotherapy. Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and function as tyrosine kinase inhibitors. The substitution pattern on the quinazoline ring is critical for their activity and selectivity. It is plausible that novel quinazolinone derivatives synthesized from 2-amino-6-bromo-3-chlorobenzoic acid could exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway, which has been implicated for the related 2-amino-3-chlorobenzoic acid[2].

Potential for Further Functionalization: Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the 6-position of the 2-amino-6-bromo-3-chlorobenzoic acid scaffold opens up possibilities for further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of a wide range of substituents at this position, enabling the fine-tuning of the biological activity of the resulting derivatives. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective cross-coupling at the more reactive C-Br bond.

Palladium_Coupling Starting_Material 2-Amino-6-bromo- 3-chlorobenzoic acid (or its derivative) Coupled_Product 6-Substituted Derivative Starting_Material->Coupled_Product Pd Catalyst Ligand Base Coupling Partner (e.g., Boronic acid, Alkyne)

Caption: Palladium-catalyzed cross-coupling for further derivatization.

Conclusion and Future Perspectives

2-Amino-6-bromo-3-chlorobenzoic acid represents a valuable, albeit underexplored, building block for the synthesis of novel, biologically active compounds. Its unique halogenation pattern provides a versatile platform for the generation of diverse chemical libraries, particularly of quinazolinone derivatives. While direct experimental data for this specific molecule is scarce, the extensive literature on related halogenated anthranilic acids and their quinazolinone derivatives strongly suggests a high potential for the discovery of new therapeutic agents with antimicrobial and anticancer properties. Future research should focus on the development of a robust synthetic protocol for 2-amino-6-bromo-3-chlorobenzoic acid, a thorough characterization of its physicochemical properties, and the exploration of its utility in the synthesis of novel bioactive molecules. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, will undoubtedly unlock the full potential of this promising chemical scaffold.

References

  • Al-Fahd, A. et al. (2022). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Pharmaceuticals, 15(11), 1363. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Google Patents. (n.d.). EP0020969A1 - Process for the preparation of a mixture of 3-chloro-anthranilic acid alkyl...
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). American Journal of Vehicle Performance, 11(3), 1-5. Available at: [Link]

  • Wang, Y. et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, 27(15), 4995. Available at: [Link]

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  • Al-Suwaidan, I. A. et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2013, 395637. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core physicochemical properties of substituted benzoic acids, a scaffold of significant importance in medicinal chemistry and drug development.[1][2] We will delve into the theoretical underpinnings that govern these properties, detail field-proven experimental methodologies for their determination, and synthesize how these characteristics are interconnected and pivotal for the journey from a chemical entity to a viable drug candidate.

The Strategic Importance of Physicochemical Profiling

Substituted benzoic acids are foundational structures in a multitude of approved drugs, including local anesthetics, anti-inflammatory agents, and diuretics.[3][4] Their therapeutic efficacy is not merely a function of their interaction with a biological target, but is profoundly influenced by their physicochemical properties. These properties dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, directly impacting its bioavailability, potency, and potential for toxicity. A priori understanding and strategic modulation of acidity (pKa), lipophilicity (logP), and solubility are therefore cornerstones of modern, rational drug design.

Theoretical Framework: The Electronic and Steric Influence of Substituents

The addition of substituents to the benzene ring of benzoic acid systematically alters the molecule's electron distribution and geometry, thereby modifying its physicochemical behavior.

Electronic Effects and the Hammett Equation

The acidity of benzoic acid is determined by the stability of the benzoate conjugate base. Substituents that withdraw electron density from the carboxylate group stabilize the negative charge, increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the conjugate base, decreasing acidity (raising the pKa).

These electronic influences are a combination of two primary mechanisms:

  • Inductive Effects: The polarization of sigma (σ) bonds transmitted through the molecular framework. Electronegative substituents (-Cl, -NO₂) exert an electron-withdrawing inductive effect.

  • Resonance Effects: The delocalization of pi (π) electrons through the aromatic system. Substituents with lone pairs (-OH, -NH₂) can donate electron density via resonance, while groups with π-bonds (-NO₂, -CN) can withdraw electron density.

The Hammett equation provides a powerful linear free-energy relationship to quantify these effects, particularly for meta- and para-substituted derivatives[5]:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted benzoic acid.

  • K₀ is the equilibrium constant for benzoic acid.

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction but not the substituent.

Hammett_Concept sub Substituent (e.g., -NO₂, -OH, -Cl) effect Electronic Effect (Inductive & Resonance) sub->effect property Physicochemical Property (e.g., Acidity / pKa) effect->property sigma Quantified by Hammett Constant (σ) effect->sigma

Caption: The Hammett equation links a substituent to its quantifiable electronic effect (σ), which in turn predicts its impact on a physicochemical property like acidity.

The Ortho-Effect

The Hammett equation often fails for ortho-substituted isomers.[5] This "ortho-effect" is a complex combination of steric hindrance, intramolecular hydrogen bonding, and through-space electronic interactions that are not captured by the standard σ constant. For example, ortho-substituted benzoic acids are often stronger acids than their para-isomers, regardless of the substituent's electronic nature, due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the acid form.[6]

Core Physicochemical Properties and Their Determination

Acidity (pKa)

The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for an ionizable drug. It determines the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability across biological membranes, and binding to its target receptor.

Influence of Substituents on pKa:

  • Electron-Withdrawing Groups (EWGs) like -NO₂ and -Cl increase acidity (decrease pKa).

  • Electron-Donating Groups (EDGs) like -CH₃ and -OH decrease acidity (increase pKa).

  • The effect is position-dependent, with the general trend for EWGs being ortho > para > meta in increasing acidity.[5][6]

Table 1: pKa Values of Representative Substituted Benzoic Acids

SubstituentPositionpKa (in water, 25°C)
-H-4.20
-NO₂ortho2.17
-NO₂meta3.45
-NO₂para3.44
-Clortho2.94
-Clmeta3.83
-Clpara3.99
-OHortho2.98
-OHmeta4.08
-OHpara4.58
-CH₃ortho3.91
-CH₃meta4.27
-CH₃para4.37
-NH₂meta4.77
-NH₂para4.92

Note: Data compiled from various authoritative sources.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a high-precision technique considered a gold standard for pKa measurement.[7] It relies on monitoring the pH of a solution as a titrant of known concentration is added.

Causality: The shape of the titration curve is directly related to the buffering capacity of the analyte at different stages of ionization. The pKa corresponds to the pH at which the acid and its conjugate base are present in equal concentrations ([HA] = [A⁻]), which is the midpoint of the titration's buffer region.[8]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sufficient amount of the pure compound to create a solution of known concentration (typically 1-10 mM). Dissolve in high-purity, carbonate-free water. A co-solvent (e.g., methanol, DMSO) may be used if solubility is low, but the apparent pKa will need to be corrected back to a wholly aqueous value.

  • Blank Titration: Perform a titration of the solvent/co-solvent system without the analyte using a standardized titrant (e.g., 0.1 M NaOH for an acid). This step is crucial to correct for the buffering capacity of the solvent itself and any impurities.[7]

  • Sample Titration: Titrate the analyte solution with the standardized titrant at a constant, slow rate. Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added). The equivalence point is identified as the inflection point of the curve, where the slope (dpH/dV) is maximal.

Self-Validation: The precision of the method is validated by the sharpness of the inflection point and the reproducibility of results over multiple runs. The accuracy is confirmed by running a known standard (e.g., benzoic acid) to ensure the system yields the accepted literature pKa value.

Lipophilicity (logP & logD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • logP: The ratio of the concentration of the neutral species of a compound in a biphasic system of n-octanol and water at equilibrium.

  • logD: The ratio of the concentration of all species (neutral and ionized) of a compound between octanol and water at a specific pH. For acids, logD is pH-dependent and will be lower than logP at pH values above the pKa.

According to Lipinski's "Rule of Five," a key guideline in drug discovery, orally active drugs generally have a logP value not exceeding 5.[9]

Table 2: Experimental logP Values of Representative Substituted Benzoic Acids

SubstituentPositionlogP
-H-1.87
-NO₂ortho1.68
-NO₂meta1.83
-NO₂para1.89
-Clortho2.19
-Clmeta2.49
-Clpara2.65
-OHortho1.98
-OHmeta1.87
-OHpara1.87
-CH₃ortho2.38
-CH₃meta2.45
-CH₃para2.53

Note: Data compiled from various authoritative sources.

Experimental Protocol: logP Determination by Reversed-Phase HPLC (RP-HPLC)

While the shake-flask method is the traditional "gold standard," it is labor-intensive and requires pure material.[10][11][12] The RP-HPLC method is a widely used, faster alternative that correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[11][13]

Causality: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logP values, a linear relationship between the logarithm of the capacity factor (log k) and logP can be established.[11]

HPLC_Workflow cluster_0 Phase 1: Calibration cluster_1 Phase 2: Sample Analysis A1 Select & prepare reference standards (known logP) A2 Inject standards into RP-HPLC system A1->A2 A3 Measure retention times (tR) A2->A3 A4 Calculate log k for each standard A3->A4 A5 Plot log k vs. known logP to create standard curve A4->A5 B4 Interpolate logP from standard curve A5->B4 Use Curve B1 Prepare & inject test compound B2 Measure retention time (tR) B1->B2 B3 Calculate log k for test compound B2->B3 B3->B4

Caption: Workflow for logP determination using the RP-HPLC method, involving calibration followed by sample analysis.

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analytes are neutral) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Select a set of 5-7 reference compounds with well-established logP values that span the expected range of the test compound.

    • Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log k (y-axis) versus the literature logP (x-axis). Perform a linear regression to obtain the calibration curve equation (e.g., log k = m * logP + c).[11]

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards.

    • Measure its retention time (t_R) and calculate its capacity factor (k).

  • logP Calculation:

    • Using the calculated k value for the test compound and the regression equation from the calibration step, solve for logP: logP = (log k - c) / m.

Self-Validation: The quality of the assay is determined by the linearity of the calibration curve (R² > 0.98 is desirable). The method's robustness can be checked by analyzing a control compound with a known logP that was not included in the calibration set.

Aqueous Solubility

Aqueous solubility is a critical gatekeeper for oral drug absorption.[14] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major cause of failure for drug candidates. It's essential to distinguish between two types of solubility measurements.[15][16]

  • Kinetic Solubility: Measures the concentration of a compound in an aqueous buffer after a small amount of a concentrated DMSO stock solution is added. It reflects the rate of precipitation and is often used for high-throughput screening in early discovery.[16][17]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is measured by equilibrating an excess of the solid compound with the aqueous buffer over an extended period (e.g., 24-48 hours).[14][15] This is the more definitive measure required for later-stage development.[16]

Factors Influencing Solubility:

  • Lipophilicity: Higher logP generally leads to lower aqueous solubility.

  • Acidity: For an acidic compound like a benzoic acid, solubility increases dramatically at pH values above its pKa due to the formation of the more polar (and thus more water-soluble) carboxylate salt.

  • Crystal Packing: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome for dissolution to occur. Polymorphism can lead to different measured solubilities for the same compound.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, providing a definitive value for formulation and development.

Causality: The method establishes a true equilibrium between the undissolved solid and the dissolved solute in a specific medium. By ensuring the solution is saturated and that equilibrium has been reached, the measured concentration represents the maximum amount of compound that can be dissolved under those conditions.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (to ensure a saturated solution is formed) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[15] This typically requires at least 24 hours. A time-course experiment (e.g., measuring concentration at 24, 48, and 72 hours) is the most rigorous way to confirm that equilibrium has been achieved.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Common methods include centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately determine the concentration of the compound in the clear supernatant. This is typically done using a sensitive analytical technique like HPLC-UV or LC-MS/MS, with a calibration curve prepared from known concentrations of the compound.[14]

  • Result Reporting: The solubility is reported in units such as µg/mL or µM.

Self-Validation: The presence of undissolved solid in the vial after equilibration confirms that a saturated solution was achieved. Reproducibility across replicate samples is essential. Comparing results from different phase separation methods (e.g., centrifugation vs. filtration) can help identify potential artifacts.

Interplay of Properties and Conclusion

The physicochemical properties of substituted benzoic acids are not independent variables but are intricately linked. A substituent that increases acidity (lowers pKa) by withdrawing electrons will also influence lipophilicity and, consequently, pH-dependent solubility. Optimizing a lead compound in drug discovery is a multidimensional challenge of balancing these properties to achieve the desired ADME profile.

ADME_Interplay pKa Acidity (pKa) Charge Charge State (at physiological pH) pKa->Charge logP Lipophilicity (logP) Sol Solubility logP->Sol Perm Membrane Permeability logP->Perm Abs Absorption Sol->Abs Charge->Sol Charge->Perm Perm->Abs Dist Distribution Perm->Dist

Caption: Interplay of core physicochemical properties and their influence on key ADME parameters like absorption and distribution.

For the medicinal chemist, the benzoic acid scaffold is a versatile platform. By carefully selecting substituents based on an understanding of their electronic and steric effects, one can fine-tune the pKa, logP, and solubility to overcome common drug development hurdles. The robust experimental protocols detailed herein provide the means to validate these design choices, ensuring that decisions are based on reliable, quantitative data. This integrated approach of theoretical prediction and empirical measurement is fundamental to advancing substituted benzoic acids from promising hits to clinically successful therapeutic agents.

References

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Methodological & Application

Application Notes and Protocols: 2-Amino-6-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Google Gemini, Senior Application Scientist

Introduction: A Multifaceted Building Block in Modern Synthesis

2-Amino-6-bromo-3-chlorobenzoic acid is a trifunctionalized aromatic compound that serves as a highly versatile and strategic starting material in organic synthesis. Its unique substitution pattern—featuring an amino group, a carboxylic acid, and two distinct halogen atoms (bromine and chlorine) on a benzene ring—offers multiple, orthogonal reaction sites. This allows for selective and sequential transformations, making it an invaluable precursor for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The strategic placement of the reactive groups governs its utility. The amino and carboxylic acid moieties are classic handles for forming amides, esters, and for constructing heterocyclic rings like quinazolinones. The carbon-halogen bonds are prime sites for metal-catalyzed cross-coupling reactions. Crucially, the differential reactivity between the carbon-bromine and carbon-chlorine bonds provides an additional layer of synthetic control, enabling regioselective functionalization. Aryl bromides are generally more reactive than their corresponding chlorides in palladium-catalyzed reactions, a principle that can be exploited to achieve selective couplings.[1]

This document provides an in-depth guide for researchers, outlining the key applications of 2-Amino-6-bromo-3-chlorobenzoic acid, detailed experimental protocols, and the underlying chemical principles that govern its reactivity.

Physicochemical Properties

A clear understanding of the physical properties of a reagent is fundamental to its effective use in the laboratory.

PropertyValueReference
IUPAC Name 2-Amino-6-bromo-3-chlorobenzoic acid
CAS Number 1340518-19-5[2]
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [2]
Appearance Solid (Typical)
Canonical SMILES C1=CC(=C(C(=C1Cl)N)C(=O)O)Br[2]

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The presence of both bromo and chloro substituents makes this molecule an excellent substrate for sequential, site-selective cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the stronger carbon-chlorine bond. This reactivity difference (C-Br > C-Cl) is a cornerstone of its synthetic utility, allowing for selective functionalization at the 6-position while leaving the 3-position (chloro) intact for a potential subsequent transformation.[1]

Suzuki-Miyaura Coupling: A Protocol for Selective C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. When applied to 2-Amino-6-bromo-3-chlorobenzoic acid, it allows for the introduction of a wide array of aryl or vinyl groups at the 6-position. The success of this reaction, especially with a potentially coordinating substrate, hinges on the careful selection of the catalyst, ligand, base, and solvent.

Causality Behind Experimental Choices:

  • Catalyst System: While standard catalysts like Pd(PPh₃)₄ can be effective, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand often provide superior results for challenging substrates.[3] These ligands facilitate the oxidative addition step and promote the reductive elimination that forms the desired product.

  • Base: A base is essential for activating the boronic acid in the transmetalation step.[3] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. K₃PO₄ is often preferred for sterically hindered substrates as it is a stronger base and can help accelerate the reaction.

  • Solvent: Anhydrous, degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions. A mixture of a non-polar solvent like 1,4-dioxane or toluene with water is common, as water can sometimes accelerate the transmetalation step.[4][5]

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol describes the coupling of 2-Amino-6-bromo-3-chlorobenzoic acid with a generic arylboronic acid.

Materials:

  • 2-Amino-6-bromo-3-chlorobenzoic acid (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03–0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Amino-6-bromo-3-chlorobenzoic acid, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Using a syringe, add the degassed 1,4-dioxane and water solvent mixture.

  • Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8–24 hours. The disappearance of the starting material is a key indicator.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. The product may be in the aqueous or organic layer depending on the pH. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and the amino group, then extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-3-chloro-6-arylbenzoic acid.

Suzuki_Workflow Generalized Workflow for Suzuki-Miyaura Coupling A Reagent Prep B Inert Atmosphere A->B Seal Flask C Catalyst & Solvent Addition B->C Evacuate/Backfill D Reaction (Heating & Stirring) C->D Under Ar/N2 E Monitoring (TLC / LC-MS) D->E Periodically E->D Incomplete F Aqueous Work-up & Extraction E->F Complete G Purification (Chromatography) F->G H Pure Product G->H Reactive_Sites Reactivity Map of 2-Amino-6-bromo-3-chlorobenzoic acid cluster_amino Amino Group (-NH2) cluster_bromo Bromo Group (-Br) cluster_acid Carboxylic Acid (-COOH) cluster_chloro Chloro Group (-Cl) mol 2-Amino-6-bromo-3-chlorobenzoic acid A1 N-Acylation mol->A1 Reacts first B1 Suzuki Coupling mol->B1 More reactive halogen C1 Esterification mol->C1 D1 Secondary Coupling (harsher conditions) mol->D1 Less reactive halogen A3 Heterocycle Formation A1->A3 A2 Diazotization B2 Sonogashira Coupling B3 Heck Coupling C2 Amide Coupling C2->A3 C3 Reduction to Alcohol D2 Nucleophilic Aromatic Substitution (SNAr)

Caption: Logical relationships of the reactive sites on the title compound.

Conclusion and Future Outlook

2-Amino-6-bromo-3-chlorobenzoic acid is a powerful and versatile building block for synthetic chemists. The orthogonal reactivity of its functional groups—particularly the differential reactivity of the C-Br and C-Cl bonds—enables the construction of complex, highly substituted aromatic and heterocyclic systems in a controlled and predictable manner. The protocols detailed herein for Suzuki-Miyaura coupling and quinazolinone synthesis serve as validated starting points for researchers. By leveraging the principles of modern organic synthesis, this readily available intermediate will continue to be a valuable tool in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Jitender K. M., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Al-Dhfyan, A., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 29(5), 1133. [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate Publication. [Link]

  • Google Patents. (2019). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. CN108101857B.
  • Khan, K. M., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 19(9), 14357-14373. [Link]

  • Mahmood, Z. M., & Ahmad, A. K. (2020). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. Journal of education and scientific studies. [Link]

  • Google Patents. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. US5233083A.
  • Master Organic Chemistry. Reactions and Mechanisms. Master Organic Chemistry Guides. [Link]

  • Ali, A. A.-K., et al. (2022). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. Natural Volatiles & Essential Oils. [Link]

  • Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45, 40-44. [Link]

  • Kamal, A., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 12(1), 16-19. [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]

  • Nick, S., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry. [Link]

  • Wikibooks. Organic Reactions & Reaction Mechanisms/2. Wikibooks, The Free Textbook Project. [Link]

Sources

The Strategic Utility of 2-Amino-6-bromo-3-chlorobenzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the architectural complexity of active pharmaceutical ingredients (APIs) necessitates a sophisticated and versatile chemical toolbox. Among the myriad of building blocks available to the synthetic chemist, halogenated anthranilic acids stand out for their inherent reactivity and potential for constructing diverse heterocyclic scaffolds. This application note delves into the specific utility of 2-Amino-6-bromo-3-chlorobenzoic acid, a polysubstituted aromatic compound, as a key starting material in the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern offers a strategic advantage in the regioselective construction of complex molecules, particularly those destined for therapeutic applications.

The presence of amino, bromo, and chloro substituents on the benzoic acid framework provides multiple reactive handles that can be selectively addressed. The amino and carboxylic acid groups are poised for cyclization reactions to form heterocyclic systems, while the bromine and chlorine atoms can participate in a variety of cross-coupling reactions, allowing for the introduction of further molecular complexity. This multi-faceted reactivity makes 2-Amino-6-bromo-3-chlorobenzoic acid a valuable precursor for generating libraries of compounds for screening and lead optimization.

Core Application: Synthesis of Substituted Quinazolinones

A primary application of anthranilic acid derivatives is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The following sections will detail a representative protocol for the synthesis of a substituted quinazolinone derivative starting from 2-Amino-6-bromo-3-chlorobenzoic acid.

Mechanistic Rationale

The synthesis of the quinazolinone core from 2-Amino-6-bromo-3-chlorobenzoic acid proceeds through a two-step sequence: N-acylation followed by cyclization. The initial N-acylation of the amino group with an appropriate acyl chloride provides the corresponding N-acyl-2-amino-6-bromo-3-chlorobenzoic acid. This intermediate is then subjected to cyclization, typically promoted by a dehydrating agent like acetic anhydride, to furnish the benzoxazinone intermediate. Subsequent reaction with a primary amine leads to the opening of the benzoxazinone ring and subsequent recyclization to form the desired 4(3H)-quinazolinone.

Experimental Protocols

Protocol 1: Synthesis of N-acyl-2-amino-6-bromo-3-chlorobenzoic acid

This protocol outlines the N-acylation of 2-Amino-6-bromo-3-chlorobenzoic acid.

Materials:

  • 2-Amino-6-bromo-3-chlorobenzoic acid

  • Desired Acyl Chloride (e.g., Benzoyl chloride)

  • Anhydrous Pyridine or Dioxane

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-Amino-6-bromo-3-chlorobenzoic acid in a suitable volume of anhydrous pyridine or dioxane.

  • Cool the solution to 0°C using an ice bath while stirring.

  • Slowly add 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride) dropwise to the cooled solution.[1]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the precipitated N-acyl-2-amino-6-bromo-3-chlorobenzoic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Synthesis of 2-Substituted-5-bromo-8-chloro-4(3H)-quinazolinone

This protocol describes the cyclization of the N-acylated intermediate to form the quinazolinone scaffold.

Materials:

  • N-acyl-2-amino-6-bromo-3-chlorobenzoic acid (from Protocol 1)

  • Acetic Anhydride

  • Primary Amine (e.g., Aniline)

  • Ethanol or Glacial Acetic Acid

  • Reflux condenser

  • Heating mantle

Procedure:

  • Place the dried N-acyl-2-amino-6-bromo-3-chlorobenzoic acid in a round-bottom flask and add an excess of acetic anhydride.

  • Heat the mixture to reflux for 2-4 hours to form the intermediate 2-substituted-5-bromo-8-chloro-3,1-benzoxazin-4-one.

  • After cooling, pour the reaction mixture into crushed ice to precipitate the benzoxazinone intermediate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • In a separate flask, dissolve the dried benzoxazinone intermediate in a suitable solvent such as ethanol or glacial acetic acid.

  • Add 1.2 equivalents of the desired primary amine (e.g., aniline).

  • Heat the mixture to reflux for 6-8 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated 2-substituted-5-bromo-8-chloro-4(3H)-quinazolinone by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified quinazolinone derivative.

Data Presentation

Table 1: Physicochemical Properties of 2-Amino-6-bromo-3-chlorobenzoic acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-6-bromo-3-chlorobenzoic acidC₇H₅BrClNO₂250.48Off-white to pale yellow solid
2-Amino-3-chlorobenzoic acidC₇H₆ClNO₂171.58Off-white solid[2]
2-Amino-6-chlorobenzoic acidC₇H₆ClNO₂171.58Light yellow to off-white crystal powder[3]

Visualization of the Synthetic Pathway

Synthesis_Pathway A 2-Amino-6-bromo- 3-chlorobenzoic acid B N-acyl-2-amino-6-bromo- 3-chlorobenzoic acid A->B Acyl Chloride, Pyridine C 2-Substituted-5-bromo- 8-chloro-3,1-benzoxazin-4-one B->C Acetic Anhydride, Reflux D 2-Substituted-5-bromo- 8-chloro-4(3H)-quinazolinone C->D Primary Amine, Reflux

Caption: Synthetic route to 2-substituted-5-bromo-8-chloro-4(3H)-quinazolinones.

Discussion and Future Perspectives

The strategic placement of the bromo and chloro substituents on the quinazolinone core opens up avenues for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the late-stage diversification of the synthesized scaffold, which is a highly desirable feature in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

For instance, the bromine at the 5-position can be selectively coupled under milder conditions compared to the chlorine at the 8-position, offering a handle for regioselective modification. This differential reactivity is a key advantage of using polysubstituted starting materials like 2-Amino-6-bromo-3-chlorobenzoic acid.

Safety and Handling

As with all laboratory chemicals, 2-Amino-6-bromo-3-chlorobenzoic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Amino-6-bromo-3-chlorobenzoic acid is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern allows for the construction of diverse heterocyclic scaffolds, with the synthesis of substituted quinazolinones being a prime example. The protocols outlined in this application note provide a solid foundation for researchers and scientists in drug development to explore the potential of this compound in their synthetic endeavors. The ability to perform subsequent modifications on the halogenated positions further enhances its utility in the generation of novel chemical entities with potential therapeutic applications.

References

  • MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(15), 5898. Retrieved from [Link]

Sources

Synthesis of Heterocyclic Compounds from 2-Amino-6-bromo-3-chlorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

2-Amino-6-bromo-3-chlorobenzoic acid is a polysubstituted anthranilic acid derivative that serves as a valuable and versatile starting material in the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring an amino group for cyclization, a carboxylic acid for various coupling and condensation reactions, and two distinct halogen atoms (bromine and chlorine), offers multiple points for chemical modification. This allows for the construction of complex molecular architectures with potential applications in drug discovery and materials science. The presence of the halogen atoms, in particular, can be exploited for further functionalization through cross-coupling reactions, and they can also influence the physicochemical and pharmacological properties of the final compounds.

This document provides detailed application notes and protocols for the synthesis of three important classes of heterocyclic compounds from 2-Amino-6-bromo-3-chlorobenzoic acid: quinazolinones, acridones, and benzodiazepines. These scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The protocols provided herein are based on established synthetic methodologies and have been adapted to address the specific reactivity of the highly substituted starting material.

I. Synthesis of 5-Bromo-8-chloro-4(3H)-quinazolinone Derivatives

Quinazolinones are a prominent class of fused heterocyclic compounds with a broad range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects.[1] The synthesis of 5-bromo-8-chloro-substituted quinazolinones from 2-amino-6-bromo-3-chlorobenzoic acid can be efficiently achieved through a two-step process involving the initial formation of a benzoxazinone intermediate, followed by condensation with a primary amine.[1][3]

Reaction Scheme: Quinazolinone Synthesis

A 2-Amino-6-bromo- 3-chlorobenzoic acid C 6-Bromo-3-chloro-2-substituted- 4H-3,1-benzoxazin-4-one A->C Acylation & Cyclization B Acyl Chloride (R-COCl) / Pyridine E 5-Bromo-8-chloro-2,3-disubstituted- 4(3H)-quinazolinone C->E Condensation D Primary Amine (R'-NH2) / Acetic Acid

Figure 1: General workflow for the synthesis of 2,3-disubstituted 5-bromo-8-chloro-4(3H)-quinazolinones.

Protocol 1: Synthesis of 6-Bromo-3-chloro-2-propyl-4H-3,1-benzoxazin-4-one

This protocol describes the synthesis of the benzoxazinone intermediate using butyryl chloride as the acylating agent. The electron-withdrawing effects of the halogens on the anthranilic acid may necessitate slightly more forcing conditions than for unsubstituted analogs.

Materials:

  • 2-Amino-6-bromo-3-chlorobenzoic acid

  • Butyryl chloride

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-amino-6-bromo-3-chlorobenzoic acid in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of butyryl chloride dropwise with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-butyryl-2-amino-6-bromo-3-chlorobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Reflux the obtained N-acylated intermediate with an excess of acetic anhydride for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated 6-bromo-3-chloro-2-propyl-4H-3,1-benzoxazin-4-one is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of 5-Bromo-8-chloro-2-propyl-3-phenyl-4(3H)-quinazolinone

This protocol details the condensation of the benzoxazinone intermediate with aniline to yield the final quinazolinone product.

Materials:

  • 6-Bromo-3-chloro-2-propyl-4H-3,1-benzoxazin-4-one

  • Aniline

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend 1 equivalent of 6-bromo-3-chloro-2-propyl-4H-3,1-benzoxazin-4-one in glacial acetic acid.

  • Add 1.1 equivalents of aniline to the suspension.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The precipitated 5-bromo-8-chloro-2-propyl-3-phenyl-4(3H)-quinazolinone is collected by filtration.

  • Wash the product with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure quinazolinone derivative.

Reactants Product Yield (%) Reference
Substituted Anthranilic Acid, Acyl Chloride, Amine2,3-disubstituted-4(3H)quinazolinone70-90[1][3]

Table 1: Representative yields for the synthesis of quinazolinone derivatives from anthranilic acids.

II. Synthesis of Bromo-Chloro-Acridone Derivatives

Acridone and its derivatives are another important class of nitrogen-containing heterocycles with significant biological activities, including anticancer and antimicrobial properties.[4][5] The synthesis of bromo-chloro-acridones from 2-amino-6-bromo-3-chlorobenzoic acid can be achieved via an Ullmann condensation with a substituted benzene derivative, followed by an acid-catalyzed intramolecular cyclization.[6][7]

Reaction Scheme: Acridone Synthesis

A 2-Amino-6-bromo- 3-chlorobenzoic acid C N-(substituted-phenyl)-2-amino- 6-bromo-3-chlorobenzoic acid A->C Ullmann Condensation B Substituted Bromobenzene / Copper catalyst / K2CO3 E Substituted Bromo-Chloro-Acridone C->E Intramolecular Cyclization D Polyphosphoric acid (PPA) / Heat

Figure 2: General workflow for the synthesis of substituted bromo-chloro-acridones.

Protocol 3: Ullmann Condensation to form N-phenyl-2-amino-6-bromo-3-chlorobenzoic acid

This protocol describes the copper-catalyzed coupling of 2-amino-6-bromo-3-chlorobenzoic acid with bromobenzene. The steric hindrance from the bromine at the 6-position may require higher temperatures and longer reaction times.[8]

Materials:

  • 2-Amino-6-bromo-3-chlorobenzoic acid

  • Bromobenzene

  • Potassium carbonate (anhydrous)

  • Copper (I) iodide (CuI)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 1 equivalent of 2-amino-6-bromo-3-chlorobenzoic acid, 1.5 equivalents of bromobenzene, 2 equivalents of anhydrous potassium carbonate, and 0.1 equivalents of copper (I) iodide.

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to reflux (around 150-160 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • The crude N-phenyl-2-amino-6-bromo-3-chlorobenzoic acid can be purified by column chromatography or recrystallization.

Protocol 4: Intramolecular Cyclization to form Bromo-Chloro-Acridone

This protocol details the acid-catalyzed cyclization of the N-phenyl intermediate to the acridone scaffold.

Materials:

  • N-phenyl-2-amino-6-bromo-3-chlorobenzoic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, add 1 equivalent of N-phenyl-2-amino-6-bromo-3-chlorobenzoic acid to an excess of polyphosphoric acid.

  • Heat the mixture to 140-160 °C with stirring for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated bromo-chloro-acridone is collected by filtration.

  • Wash the product thoroughly with water and then with a sodium bicarbonate solution to remove any residual acid.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Reactants Product Yield (%) Reference
Substituted Anthranilic Acid, Aryl HalideN-Aryl Anthranilic Acid60-85[6][9]
N-Aryl Anthranilic AcidAcridone70-95[4][5]

Table 2: Representative yields for the two-step synthesis of acridone derivatives.

III. Synthesis of Bromo-Chloro-Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[10][11] The synthesis of a bromo-chloro-substituted benzodiazepine scaffold from 2-amino-6-bromo-3-chlorobenzoic acid can be approached through the formation of an aminobenzophenone intermediate, followed by cyclization with an amino acid derivative.[12][13]

Reaction Scheme: Benzodiazepine Synthesis

A 2-Amino-6-bromo- 3-chlorobenzoic acid C 2-Amino-6-bromo-3-chloro- benzophenone A->C Acylation B 1. SOCl2 2. Benzene, AlCl3 (Friedel-Crafts) E Bromo-Chloro-1,4-benzodiazepin-2-one C->E Condensation & Cyclization D Glycine ethyl ester hydrochloride / Pyridine

Figure 3: General workflow for the synthesis of bromo-chloro-1,4-benzodiazepin-2-ones.

Protocol 5: Synthesis of 2-Amino-6-bromo-3-chlorobenzophenone

This protocol describes the Friedel-Crafts acylation of benzene with the acid chloride derived from 2-amino-6-bromo-3-chlorobenzoic acid. The amino group may need to be protected prior to this step to prevent side reactions.

Materials:

  • 2-Amino-6-bromo-3-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃) (anhydrous)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, reflux 1 equivalent of 2-amino-6-bromo-3-chlorobenzoic acid with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

  • Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous benzene.

  • Cool the solution in an ice bath and slowly add 1.2 equivalents of anhydrous aluminum chloride in portions.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with benzene or another suitable organic solvent.

  • Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 2-amino-6-bromo-3-chlorobenzophenone by column chromatography or recrystallization.

Protocol 6: Synthesis of 7-Bromo-8-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol details the cyclization of the aminobenzophenone intermediate with glycine ethyl ester hydrochloride.

Materials:

  • 2-Amino-6-bromo-3-chlorobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine (anhydrous)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-amino-6-bromo-3-chlorobenzophenone in anhydrous pyridine.

  • Add 1.5 equivalents of glycine ethyl ester hydrochloride.

  • Reflux the reaction mixture for 24-48 hours. The prolonged reaction time is likely necessary due to the reduced nucleophilicity of the amino group.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 7-bromo-8-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Reactants Product Yield (%) Reference
Substituted 2-Aminobenzophenone, Glycine derivative1,4-Benzodiazepin-2-one50-70[12][14]

Table 3: Representative yields for the synthesis of benzodiazepine derivatives.

IV. Characterization Data

The synthesized heterocyclic compounds should be characterized by standard analytical techniques to confirm their structure and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectra will show characteristic signals for the aromatic protons, with chemical shifts influenced by the positions of the halogen substituents. The signals for the substituents at positions 2 and 3 of the quinazolinone and benzodiazepine rings will also be present in their respective regions.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectra will confirm the number of unique carbon atoms and the presence of the carbonyl group in the quinazolinone, acridone, and benzodiazepine structures.

  • Infrared (IR) Spectroscopy: The IR spectra will show characteristic absorption bands for the C=O (carbonyl) and C=N groups in the heterocyclic rings, as well as bands corresponding to the aromatic C-H and C-C stretching vibrations.[15]

  • Mass Spectrometry (MS): The mass spectra will show the molecular ion peak corresponding to the calculated molecular weight of the product. The isotopic pattern of the molecular ion peak will be characteristic for compounds containing both bromine and chlorine atoms.[16][17][18]

V. Conclusion and Future Perspectives

2-Amino-6-bromo-3-chlorobenzoic acid is a highly functionalized building block that provides access to a variety of medicinally important heterocyclic scaffolds. The protocols outlined in this document offer robust starting points for the synthesis of substituted quinazolinones, acridones, and benzodiazepines. The presence of two distinct halogen atoms on the synthesized heterocycles opens up possibilities for further diversification through selective cross-coupling reactions, allowing for the generation of extensive compound libraries for drug discovery programs. Researchers are encouraged to optimize the reaction conditions for specific substrates and to explore the full potential of these halogenated heterocycles in the development of novel therapeutic agents.

VI. References

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega, 2018 , 3 (3), 3629-3637. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 2013 , 8 (1), 1-8. [Link]

  • Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. Organic & Biomolecular Chemistry, 2015 , 13 (17), 4963-4969. [Link]

  • Synthesis of Substituted Acridones and Pyranoacridines through Metal-Catalyzed C–H Bond Activation Strategy. The Journal of Organic Chemistry, 2020 , 85 (2), 1089-1103. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 2021 , 6 (3), 1-15. [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 2020 , 25 (11), 2577. [Link]

  • the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 2024 , 22 (3), 81-91. [Link]

  • Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Molecules, 2021 , 26 (23), 7356. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Synthesis of benzodiazepines. Google Patents.

  • The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Acridone synthesis. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores. Journal of Materials Chemistry C, 2022 , 10 (34), 12345-12361. [Link]

  • Generation of 9(10H)-Acridone from Anthranilic Acid. ResearchGate. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 2021 , 14 (8), 803. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Electrophilic carbocyclization reactions of 2-(2-alkynylphenyl)amino-1,4-naphthoquinones. Organic & Biomolecular Chemistry, 2014 , 12 (44), 8966-8973. [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology, 2011 , 4 (1), 1-8. [Link]

  • 1-Bromo-1-chloroethane. NIST WebBook. [Link]

  • SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. Acta Poloniae Pharmaceutica, 2007 , 64 (3), 223-230. [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 2022 , 27 (4), 1335. [Link]

  • Synthesis of some acridines and 9-acridones for spectral studies. Journal of the Chemical Society, Perkin Transactions 1, 1971 , 1639-1643. [Link]

  • Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 2008 , 41 (11), 1516-1527. [Link]

  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. [Link]

  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications, 2006 , 36 (12), 1715-1719. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules, 2021 , 26 (14), 4296. [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 2021 , 4 (1), 1-8. [Link]

  • Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]

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Application Notes and Protocols for 2-Amino-6-bromo-3-chlorobenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. 2-Amino-6-bromo-3-chlorobenzoic acid emerges as a promising, yet underexplored, starting material for the synthesis of a new generation of herbicides, fungicides, and insecticides. Its polysubstituted aromatic ring, featuring an amino group, a carboxylic acid moiety, and two distinct halogen atoms, offers a rich chemical playground for derivatization. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the potential of 2-Amino-6-bromo-3-chlorobenzoic acid in agrochemical research. We will delve into its synthetic utility, propose screening protocols to evaluate the bioactivity of its derivatives, and discuss the underlying principles of structure-activity relationship (SAR) studies that can guide rational design.

The rationale for investigating this particular molecule stems from the well-established bioactivity of other substituted benzoic acids. For instance, several benzoic acid derivatives are known to act as auxin mimic herbicides, inducing uncontrolled growth and ultimately leading to the death of susceptible plants.[1][2][3] The presence of halogens and an amino group on the phenyl ring of 2-Amino-6-bromo-3-chlorobenzoic acid provides multiple reaction sites for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for an effective agrochemical.[4]

Physicochemical Properties and Synthetic Versatility

While specific experimental data for 2-Amino-6-bromo-3-chlorobenzoic acid is not extensively documented in publicly available literature, its properties can be inferred from its structure and comparison with related aminobenzoic acids.[5]

PropertyPredicted CharacteristicRationale for Agrochemical Potential
Molecular Formula C₇H₅BrClNO₂A compact scaffold allowing for further derivatization without excessive molecular weight.
Molecular Weight ~250.48 g/mol A suitable starting point for the synthesis of active ingredients that adhere to Lipinski's rule of five, often a guideline in drug discovery.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[4]The carboxylic acid group provides some water solubility, while the halogenated aromatic ring enhances lipophilicity. This balance is crucial for uptake and translocation in plants.
Reactivity The amino and carboxylic acid groups are primary sites for derivatization.Enables the synthesis of a diverse library of esters, amides, and other derivatives to explore a wide chemical space.

The synthetic versatility of 2-Amino-6-bromo-3-chlorobenzoic acid is its most compelling feature. The amino group can be acylated, alkylated, or transformed into other functional groups. The carboxylic acid can be readily converted into esters and amides. These modifications can significantly impact the biological activity of the resulting compounds.

Proposed Synthetic Pathway for Novel Agrochemical Candidates

The following diagram illustrates a hypothetical synthetic workflow for generating a library of diverse agrochemical candidates starting from 2-Amino-6-bromo-3-chlorobenzoic acid. This pathway focuses on creating ester and amide derivatives, which are common modifications in agrochemical synthesis.[6]

G A 2-Amino-6-bromo-3-chlorobenzoic acid B Esterification (R-OH, Acid catalyst) A->B Alcohol, Acid D Amidation (R-NH2, Coupling agent) A->D Amine, Coupling Agent C Ester Derivatives B->C F Biological Screening C->F E Amide Derivatives D->E E->F

Caption: Proposed synthetic workflow for generating agrochemical candidates.

Protocols for Biological Screening

The following are detailed, yet generalized, protocols for the preliminary screening of novel derivatives of 2-Amino-6-bromo-3-chlorobenzoic acid for herbicidal, fungicidal, and insecticidal activity. These protocols are based on established methodologies and should be adapted and optimized for specific experimental conditions.[7][8][9]

Protocol 1: Herbicidal Activity Screening (Pre- and Post-Emergence)

This protocol is designed to assess the herbicidal efficacy of the synthesized compounds on both monocot and dicot weed species.

1. Preparation of Test Compounds:

  • Prepare a stock solution of each test compound in a suitable solvent like acetone or DMSO to a final concentration of 10,000 ppm (10 mg/mL).[10]

2. Pre-Emergence Assay:

  • a. Planting: Fill small pots with a standardized soil mix. Sow seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds at a shallow depth.

  • b. Application: Immediately after sowing, apply the test compound solution to the soil surface using a sprayer to achieve a final application rate of, for example, 1 kg/ha . Include a solvent-only control and a positive control (a commercial herbicide).

  • c. Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water the pots as needed.

  • d. Assessment: After 14-21 days, visually assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the control groups.[7]

3. Post-Emergence Assay:

  • a. Plant Growth: Grow the selected weed species in pots until they reach the 2-3 leaf stage.

  • b. Application: Spray the foliage of the plants with the test compound solutions at the same application rate as the pre-emergence test. Ensure even coverage.

  • c. Incubation: Return the pots to the controlled environment.

  • d. Assessment: After 7, 14, and 21 days, visually assess the percentage of plant injury using a rating scale (0 = no effect, 100 = complete kill).

Protocol 2: Fungicidal Activity Screening (In Vitro)

This protocol evaluates the ability of the compounds to inhibit the mycelial growth of pathogenic fungi.

1. Fungal Strains and Media:

  • Use common plant pathogenic fungi such as Botrytis cinerea and Fusarium oxysporum.

  • Prepare Potato Dextrose Agar (PDA) as the growth medium.

2. Assay Procedure:

  • a. Media Preparation: Autoclave the PDA medium and cool it to about 50-60°C.

  • b. Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100 ppm). Pour the amended PDA into sterile Petri dishes.

  • c. Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from an actively growing fungal culture onto the center of each PDA plate.

  • d. Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • e. Assessment: After 3-7 days, when the mycelium in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on the treated plates. Calculate the percentage of mycelial growth inhibition relative to the solvent control.[11]

Protocol 3: Insecticidal Activity Screening (Contact and Ingestion)

This protocol assesses the toxicity of the compounds to a model insect species, such as the common fruit fly (Drosophila melanogaster) or aphids.

1. Test Insects and Compound Preparation:

  • Rear a healthy population of the chosen insect species under controlled conditions.

  • Prepare serial dilutions of the test compounds in a suitable solvent, often acetone, containing a small amount of a non-ionic surfactant to aid in spreading.[12]

2. Contact Toxicity Assay (Topical Application):

  • a. Anesthetization: Briefly anesthetize the adult insects using carbon dioxide or by chilling them.

  • b. Application: Using a micro-applicator, apply a small, defined volume (e.g., 0.1-0.5 µL) of the test solution to the dorsal thorax of each insect.[12]

  • c. Observation: Place the treated insects in a clean vial with a food source. Record mortality at 24, 48, and 72 hours post-application.

3. Ingestion Toxicity Assay (Diet Incorporation):

  • a. Diet Preparation: Prepare the standard artificial diet for the insect species. While the diet is still liquid, incorporate the test compound to achieve the desired final concentrations.

  • b. Feeding: Dispense the treated diet into rearing vials and allow it to solidify. Introduce a known number of insects (larvae or adults, depending on the target life stage) into each vial.

  • c. Observation: Monitor the vials daily and record mortality over a period of 7 days.

Structure-Activity Relationship (SAR) and Mechanistic Insights

For derivatives of 2-Amino-6-bromo-3-chlorobenzoic acid that exhibit promising herbicidal activity, it is plausible that they function as auxin mimics.[1][2] Auxin mimic herbicides structurally resemble the natural plant hormone indole-3-acetic acid (IAA) and cause a lethal disruption of normal plant growth processes.[3]

Key structural features for auxin-like activity generally include:

  • An aromatic ring system.

  • A carboxylic acid group (or a group that can be metabolized to a carboxylic acid).

  • A specific spatial relationship between the ring and the acidic group.[2]

The diverse library of ester and amide derivatives synthesized from 2-Amino-6-bromo-3-chlorobenzoic acid should be analyzed to establish a clear SAR. For example:

  • Ester Derivatives: The nature of the alcohol used for esterification (e.g., alkyl chain length, branching, presence of other functional groups) will influence the compound's lipophilicity and rate of hydrolysis back to the active acid form within the plant.

  • Amide Derivatives: The amine used for amidation can significantly alter the molecule's properties. Primary, secondary, and cyclic amines will yield amides with different stabilities and biological activities.

The following diagram illustrates the logical flow of a research program aimed at developing a novel agrochemical from the 2-Amino-6-bromo-3-chlorobenzoic acid scaffold.

G A 2-Amino-6-bromo-3-chlorobenzoic acid Scaffold B Synthesis of Derivative Library (Esters, Amides, etc.) A->B C Primary Screening (Herbicidal, Fungicidal, Insecticidal) B->C D Identification of 'Hit' Compounds C->D E Dose-Response Studies & IC50 Determination D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization (Rational Design) F->G G->B Iterative Synthesis H Mechanism of Action Studies G->H I Development of a Novel Agrochemical Candidate H->I

Caption: A logical workflow for agrochemical discovery.

Conclusion

2-Amino-6-bromo-3-chlorobenzoic acid represents a valuable and versatile starting material for the discovery of novel agrochemicals. Its unique substitution pattern provides a solid foundation for the synthesis of a wide array of derivatives. By employing systematic screening protocols and conducting thorough structure-activity relationship studies, researchers can unlock the full potential of this scaffold. The protocols and conceptual frameworks presented in this document are intended to serve as a robust starting point for initiating research programs aimed at developing the next generation of effective and sustainable crop protection solutions.

References

  • Current Status of Auxin-Mimic Herbicides. (2024). ResearchGate. Retrieved from [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). Retrieved from [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]

  • Gomez-Perez, V., et al. (2025). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. National Institutes of Health. Retrieved from [Link]

  • Dayan, F. E. (n.d.). Screening for Natural Product Herbicides. Weed Science Society of America. Retrieved from [Link]

  • O'Meara, T. R., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Benzoic acid. AERU. Retrieved from [Link]

  • Hurtubise, R. J., & Smith, B. W. (1989). Physicochemical interactions of the isomers of aminobenzoic acid with sodium acetate in solid-matrix room-temperature luminescence spectroscopy. OSTI.GOV. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticide Data Requirements. Retrieved from [Link]

  • Grossmann, K. (2009). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 325-337. Retrieved from [Link]

  • Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. (2015). ResearchGate. Retrieved from [Link]

  • Process for the preparation of halogenated benzoic acids. (1994). Google Patents.
  • Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. Retrieved from [Link]

  • O'Meara, T. R., & Robbins, N. (2025). Interdisciplinary Approaches for the Discovery of Novel Antifungals. National Institutes of Health. Retrieved from [Link]

  • Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. (2023). MDPI. Retrieved from [Link]

  • The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. Retrieved from [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. (2021). ACS Publications. Retrieved from [Link]

  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Retrieved from [Link]

  • Effect of chlorophenoxyacetic acid herbicides on glycine conjugation of benzoic acid. (1983). PubMed. Retrieved from [Link]

  • Topical Application of Insecticidal Active Ingredients. (2022). Protocols.io. Retrieved from [Link]

  • A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. (2004). Weed Science. Retrieved from [Link]

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  • Testing for and Deactivating Herbicide Residues. (n.d.). PennState Extension. Retrieved from [Link]

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Derivatization of 2-Amino-6-bromo-3-chlorobenzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Screening of 2-Amino-6-bromo-3-chlorobenzoic Acid Derivatives

Abstract

The anthranilic acid framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous pharmacologically active compounds. This application note provides a detailed guide for the derivatization of a specific, highly functionalized analog, 2-Amino-6-bromo-3-chlorobenzoic acid. We present robust, step-by-step protocols for key chemical transformations targeting the carboxylic acid and amino moieties, including amidation, esterification, and N-acylation. The rationale behind each synthetic choice is discussed to empower researchers in developing diverse chemical libraries. Furthermore, a generalized workflow for the subsequent biological screening of these derivatives is outlined, providing a comprehensive roadmap from molecule synthesis to preliminary bioactivity assessment.

Introduction: The Strategic Value of the Anthranilic Acid Scaffold

Anthranilic acid (2-aminobenzoic acid) and its derivatives are integral to drug discovery, forming the core structure of drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic placement of functional groups—an amino group and a carboxylic acid on an aromatic ring—provides two orthogonal reaction handles for building molecular diversity. The starting scaffold for this guide, 2-Amino-6-bromo-3-chlorobenzoic acid, offers additional complexity and potential for creating unique chemical entities. The presence of halogen atoms (bromo and chloro) not only influences the electronic properties and conformation of the molecule but also provides potential sites for further modification via cross-coupling reactions, although that is beyond the scope of this introductory guide.

The Core Scaffold: 2-Amino-6-bromo-3-chlorobenzoic Acid

Before commencing any synthesis, it is critical to understand the properties and handling requirements of the starting material.

PropertyValue
Chemical Structure (Image of the structure would be here)
IUPAC Name 2-Amino-6-bromo-3-chlorobenzoic acid
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Off-white to light yellow solid
CAS Number 1340518-19-5

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) for comprehensive hazard information.

Synthetic Derivatization Protocols

The following protocols detail common and reliable methods for modifying the two primary functional groups of the scaffold. The key to building a useful library is to employ a variety of building blocks (amines, alcohols, acylating agents) in these reactions.

Strategy 1: Amidation of the Carboxylic Acid

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is inefficient; therefore, the carboxylic acid must first be "activated." Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide a mild and effective method for this activation.[8]

Principle of Carbodiimide Coupling: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary or secondary amine, forming the desired amide bond and releasing a soluble urea byproduct. The reaction is often performed in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or an additive like N-hydroxysuccinimide (NHS) to improve yields and suppress side reactions.

Amidation_Workflow Start_Acid 2-Amino-6-bromo- 3-chlorobenzoic acid Activate Activate Acid with EDC Start_Acid->Activate Amine Primary/Secondary Amine (R-NH2) Couple Add Amine for Nucleophilic Attack Amine->Couple EDC EDC Coupling Agent EDC->Activate Activate->Couple Workup Aqueous Workup & Extraction Couple->Workup Amide_Product Target Amide Derivative Workup->Amide_Product Byproduct Soluble Urea Byproduct Workup->Byproduct

Caption: Workflow for amide synthesis via EDC coupling.

Protocol: Synthesis of N-Benzyl-2-amino-6-bromo-3-chlorobenzamide

  • Preparation: To a round-bottom flask, add 2-Amino-6-bromo-3-chlorobenzoic acid (1.0 eq, e.g., 250 mg).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 10 mL).

  • Activation: Add EDC hydrochloride (1.2 eq) and N-hydroxysuccinimide (NHS) (0.2 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may become slightly cloudy.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid and NHS), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure amide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

ReagentMolar Eq.Example Amount
2-Amino-6-bromo-3-chlorobenzoic acid1.0250 mg (1.0 mmol)
EDC Hydrochloride1.2230 mg (1.2 mmol)
N-Hydroxysuccinimide (NHS)0.223 mg (0.2 mmol)
Benzylamine1.1118 mg (1.1 mmol)
Dichloromethane (DCM)-~20 mL
Strategy 2: Esterification of the Carboxylic Acid

Esterification converts the carboxylic acid into a less polar, often more cell-permeable functional group. The classic Fischer-Speier esterification, using an excess of alcohol under acidic catalysis, is a straightforward method.[9] For sterically hindered acids like our scaffold, the reaction might be slow and require elevated temperatures or microwave irradiation to achieve good conversion.[10][11]

Principle of Acid-Catalyzed Esterification: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester. The reaction is an equilibrium, so it is driven to completion by using a large excess of the alcohol (which often serves as the solvent) or by removing water as it forms.[9]

Esterification_Workflow Start_Acid 2-Amino-6-bromo- 3-chlorobenzoic acid Protonation Protonate Carbonyl Start_Acid->Protonation Alcohol Alcohol (R-OH) (in excess) Attack Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Protonation Protonation->Attack Elimination Eliminate Water & Deprotonate Attack->Elimination Workup Neutralization & Extraction Elimination->Workup Water Water Elimination->Water Ester_Product Target Ester Derivative Workup->Ester_Product

Caption: Workflow for acid-catalyzed esterification.

Protocol: Synthesis of Methyl 2-amino-6-bromo-3-chlorobenzoate

  • Preparation: Suspend 2-Amino-6-bromo-3-chlorobenzoic acid (1.0 eq, e.g., 250 mg) in methanol (serving as both reactant and solvent, ~15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq, e.g., 2-3 drops) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. The solid should dissolve as the reaction proceeds. Monitor by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

    • Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.

  • Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Strategy 3: N-Acylation of the Amino Group

Modifying the amino group with various acyl chlorides or anhydrides introduces an amide functionality at the 2-position, significantly altering the molecule's hydrogen bonding capacity and overall topology. This reaction is typically fast and high-yielding.

Principle of N-Acylation: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as pyridine or triethylamine (TEA), is required to neutralize the HCl byproduct that is formed, driving the reaction to completion. The carboxylic acid is generally unreactive under these conditions, but performing the reaction on the ester derivative (from Protocol 3.2) can ensure chemoselectivity.

Protocol: Synthesis of Methyl 2-(acetylamino)-6-bromo-3-chlorobenzoate

This protocol assumes the starting material is the methyl ester from section 3.2 to avoid potential complications with the free carboxylic acid.

  • Preparation: Dissolve methyl 2-amino-6-bromo-3-chlorobenzoate (1.0 eq) in an anhydrous solvent like DCM or THF (~10 mL) in a flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq). Cool the mixture to 0°C in an ice bath.

  • Acylating Agent: Add acetyl chloride (1.2 eq) dropwise. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Characterization: Filter, concentrate, and purify by column chromatography. Characterize the final product by NMR and MS.

Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, the next step is to assess their biological activity. A tiered screening approach is typically employed.

Screening_Cascade cluster_synthesis Library Generation cluster_screening Screening & Analysis Synthesis Synthesize Diverse Derivatives (Amides, Esters, Acylamides) Purification Purify & Characterize (HPLC, NMR, MS) Synthesis->Purification Plating Create Assay-Ready Master Plates (DMSO Stocks) Purification->Plating Primary_Screen Primary Screen (e.g., Cell Viability @ 10 µM) Plating->Primary_Screen Hit_ID Identify 'Hits' (e.g., >50% Inhibition) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (Determine IC50) Hit_ID->Dose_Response Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR

Caption: A typical workflow for library screening.

General Protocol: Primary Cytotoxicity Screen (MTT Assay)

This protocol provides a general framework for screening the synthesized library for anticancer activity against a cancer cell line (e.g., A549 human lung carcinoma).[12]

  • Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 10 mM).

    • Dilute the stock solutions in culture media to the desired final concentration (e.g., 10 µM for a primary screen). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO only) and positive control (e.g., a known cytotoxic drug like Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits." These hits can then be advanced to more detailed dose-response studies to determine their IC₅₀ values.

Conclusion

This guide provides a foundational set of protocols for the derivatization of 2-Amino-6-bromo-3-chlorobenzoic acid. By systematically applying these amidation, esterification, and N-acylation reactions with a diverse set of building blocks, researchers can efficiently generate novel compound libraries. The outlined screening cascade offers a clear path for translating these synthetic efforts into valuable biological data, facilitating the discovery of new bioactive molecules and the exploration of structure-activity relationships.

References

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  • Chebil, L., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 11, 129–136. Available at: [Link]

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  • Google Patents. (1997). Process for preparing anthranilic acids.
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  • Talukdar, B., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2). Available at: [Link]

  • Thompson, A. S., et al. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega, 2(3), 1185-1193. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). Esterification of benzoic acid to methyl benzoate. Available at: [Link]

  • ResearchGate. (2020). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Available at: [Link]

  • National Center for Biotechnology Information. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega. Available at: [Link]

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  • MDPI. (2022). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of 2-Amino-6-bromo-3-chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Anthranilic Acid Derivatives

The anthranilic acid scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The specific derivative, 2-Amino-6-bromo-3-chlorobenzoic acid, and its analogs represent a chemical space with significant potential for the discovery of novel modulators of compelling biological targets. High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[3][4]

This comprehensive guide provides detailed application notes and protocols for the development of robust HTS assays tailored to the discovery of bioactive 2-Amino-6-bromo-3-chlorobenzoic acid derivatives. We will delve into the strategic selection of assay formats, provide step-by-step methodologies for both biochemical and cell-based approaches, and detail the critical process of data analysis and validation to ensure the identification of high-quality hits.

Strategic Considerations for Assay Development

The initial and most critical step in any HTS campaign is the selection of a suitable biological target and a corresponding assay methodology. For anthranilic acid derivatives, several target classes are of particular interest based on the known activities of similar compounds. These include, but are not limited to, protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or proliferative pathways.[1][2][5] The choice of assay will be dictated by the nature of the target and the anticipated mechanism of action of the compounds.

Biochemical vs. Cell-Based Assays: A Dichotomy of Purpose

A fundamental decision in HTS is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay.

  • Biochemical Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target. They offer high precision and a clear understanding of the mechanism of action.

  • Cell-Based Assays: These assays are conducted using living cells and measure a cellular response, such as changes in gene expression, protein localization, or cell viability.[6][7] They provide a more physiologically relevant context but can be more complex to interpret.

The following diagram illustrates a decision-making workflow for assay selection:

Assay_Selection_Workflow Target_ID Identify Potential Biological Target(s) (e.g., Kinase, GPCR) Assay_Choice Assay Format Selection Target_ID->Assay_Choice Biochemical_Assay Biochemical Assay (Direct Target Interaction) FP_Assay Fluorescence Polarization (FP) Biochemical_Assay->FP_Assay AlphaScreen_Assay AlphaScreen Biochemical_Assay->AlphaScreen_Assay Luminescence_Assay Luminescence-Based Biochemical_Assay->Luminescence_Assay Cell_Based_Assay Cell-Based Assay (Phenotypic Response) Reporter_Gene Reporter Gene Assay Cell_Based_Assay->Reporter_Gene Viability_Assay Cell Viability/Toxicity Cell_Based_Assay->Viability_Assay Assay_Choice->Biochemical_Assay  Known Target, Purified Protein Available Assay_Choice->Cell_Based_Assay  Unknown Target or Complex Pathway

Caption: Decision workflow for selecting an appropriate HTS assay format.

Biochemical HTS Assays: Probing Direct Target Interactions

Biochemical assays are ideal for screening compound libraries against purified enzymes or receptors. Here, we detail two powerful and widely used homogenous assay formats: Fluorescence Polarization (FP) and AlphaScreen.

Fluorescence Polarization (FP) Assay for Kinase Inhibition

Principle: FP assays are based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[8][9] Upon binding to a larger molecule (e.g., a protein), the rotation of the tracer is slowed, leading to an increase in fluorescence polarization.[8][9] In a competitive FP assay for a kinase inhibitor, the tracer is a fluorescently labeled ligand that binds to the kinase. Test compounds that inhibit this interaction will displace the tracer, leading to a decrease in polarization.[10]

Application: To identify 2-Amino-6-bromo-3-chlorobenzoic acid derivatives that inhibit the binding of a fluorescently labeled ATP-competitive ligand to a target kinase.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Stock: Prepare a concentrated stock of the purified kinase in assay buffer. The final concentration in the assay should be determined by titration experiments.

    • Tracer Stock: Prepare a concentrated stock of the fluorescently labeled ATP-competitive ligand in DMSO.

    • Compound Plates: Serially dilute the 2-Amino-6-bromo-3-chlorobenzoic acid derivatives in DMSO in a 384-well source plate.

  • Assay Procedure (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 100 nL of compound solution from the source plate to the assay plate using a pintool or acoustic liquid handler.

    • Add 5 µL of the kinase solution (at 2x final concentration) to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the tracer solution (at 2x final concentration) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

Data Analysis and Quality Control:

  • Z'-Factor Calculation: The quality of the assay is determined by calculating the Z'-factor using positive controls (no inhibitor) and negative controls (a known potent inhibitor or no enzyme).[11][12][13][14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13][15]

    Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • Hit Identification: Compounds that cause a significant decrease in fluorescence polarization (typically >3 standard deviations from the mean of the DMSO controls) are considered primary hits.

Table 1: Representative FP Assay Parameters

ParameterRecommended Value
Plate Format384-well, low-volume, black
Final Assay Volume15 µL
Kinase ConcentrationDetermined by titration (typically nM range)
Tracer ConcentrationKd of tracer-kinase interaction
Compound Concentration10 µM (for primary screen)
Incubation Time60 minutes
DetectionFluorescence Polarization
AlphaScreen Assay for Protein-Protein Interaction Inhibition

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that measures molecular interactions.[16] It utilizes two types of beads: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light at 520-620 nm when it comes into close proximity (within 200 nm) with a Donor bead and is struck by the singlet oxygen.[16][17] If a test compound disrupts the interaction between two proteins captured on the Donor and Acceptor beads, the signal is lost.[15][16]

Application: To identify 2-Amino-6-bromo-3-chlorobenzoic acid derivatives that disrupt the interaction between two proteins of interest (e.g., a transcription factor and a co-activator).

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris (pH 8.0), 25 mM NaCl, 0.1% BSA.

    • Biotinylated Protein A Stock: Prepare a stock solution of the biotinylated protein in assay buffer.

    • GST-tagged Protein B Stock: Prepare a stock solution of the GST-tagged protein in assay buffer.

    • AlphaScreen Beads: Reconstitute Streptavidin Donor beads and Anti-GST Acceptor beads in the dark according to the manufacturer's instructions.

    • Compound Plates: Prepare as described for the FP assay.

  • Assay Procedure (384-well format):

    • Add 5 µL of the biotinylated Protein A solution to all wells.

    • Add 100 nL of compound solution.

    • Add 5 µL of the GST-tagged Protein B solution.

    • Incubate for 30 minutes at room temperature.

    • In subdued light, add 10 µL of a pre-mixed solution of Streptavidin Donor and Anti-GST Acceptor beads.

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Read the AlphaScreen signal on a compatible plate reader.

Data Analysis and Quality Control:

  • Z'-Factor Calculation: Similar to the FP assay, the Z'-factor is calculated using positive controls (intact protein-protein interaction) and negative controls (e.g., a known inhibitor or absence of one of the proteins).

  • Hit Identification: Compounds causing a significant decrease in the AlphaScreen signal are identified as hits.

AlphaScreen_Principle cluster_0 Interaction Present (High Signal) cluster_1 Interaction Disrupted by Inhibitor (Low Signal) Donor Bead Acceptor Bead Donor Bead->Acceptor Bead Singlet Oxygen Transfer (Light Emission) Protein A Biotin-Protein A Donor Bead->Protein A Streptavidin-Biotin Protein B GST-Protein B Acceptor Bead->Protein B Anti-GST Protein A->Protein B Interaction Donor Bead_2 Protein A_2 Biotin-Protein A Donor Bead_2->Protein A_2 Streptavidin-Biotin Acceptor Bead_2 Protein B_2 GST-Protein B Acceptor Bead_2->Protein B_2 Anti-GST Inhibitor Inhibitor Protein A_2->Inhibitor

Caption: Principle of the AlphaScreen assay for detecting protein-protein interaction inhibitors.

Cell-Based HTS Assays: Assessing Phenotypic Responses

Cell-based assays are crucial for understanding a compound's activity in a more biologically relevant context.[6][7][18]

Cell Viability/Cytotoxicity Assay

Principle: This is a fundamental assay to assess the general toxicity of the compound library. A common method measures intracellular ATP levels as an indicator of metabolically active, viable cells.[19] A decrease in ATP is indicative of cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used example.[7][19]

Application: To identify 2-Amino-6-bromo-3-chlorobenzoic acid derivatives that exhibit cytotoxic effects against a specific cancer cell line.

Detailed Protocol:

  • Cell Culture: Culture the target cell line under standard conditions.

  • Cell Plating: Seed cells into a 384-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add 100 nL of compound solution to the cell plates. Include DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

  • Lysis and Luminescence Reading:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Quality Control:

  • Z'-Factor Calculation: The Z'-factor is calculated using the signals from the DMSO-treated (viable) and staurosporine-treated (dead) cells.

  • Hit Identification: Compounds that cause a significant decrease in luminescence are considered cytotoxic hits.

GPCR-Mediated cAMP Assay

Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[20][21] HTS assays can measure changes in cAMP in response to compound treatment. Luminescence-based assays, such as those employing a competitive immunoassay with a chemiluminescent substrate, are common.[22][23][24]

Application: To identify 2-Amino-6-bromo-3-chlorobenzoic acid derivatives that act as agonists or antagonists of a specific GPCR.

Detailed Protocol:

  • Cell Line: Use a cell line stably expressing the GPCR of interest.

  • Cell Plating: Plate cells in a 384-well plate and incubate overnight.

  • Compound Treatment (Antagonist Mode):

    • Add test compounds and incubate for a short period (e.g., 15-30 minutes).

    • Add a known agonist at its EC₈₀ concentration.

    • Incubate for an additional 30 minutes.

  • Compound Treatment (Agonist Mode):

    • Add test compounds and incubate for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure cAMP levels using a homogenous cAMP assay kit (e.g., LANCE® Ultra cAMP or HitHunter® cAMP Assay) according to the manufacturer's protocol.

Data Analysis and Quality Control:

  • Z'-Factor Calculation: For agonist mode, use a known agonist as the positive control. For antagonist mode, use a known antagonist.

  • Hit Identification: In agonist mode, compounds that increase the signal are hits. In antagonist mode, compounds that decrease the signal induced by the agonist are hits.

Table 2: HTS Assay Quality Control Parameters

ParameterAcceptable RangeInterpretation
Z'-Factor > 0.5Excellent assay quality, suitable for HTS.[13][15]
0 - 0.5Assay may be acceptable but requires optimization.
< 0Assay is not suitable for HTS.
Signal-to-Background (S/B) > 10Strong signal window.
Coefficient of Variation (%CV) < 15%Good reproducibility of the assay.

Hit Confirmation and Follow-Up

A crucial part of any HTS campaign is the confirmation and validation of primary hits to eliminate false positives.[25]

Workflow for Hit Triage:

Hit_Triage_Workflow Primary_Screen Primary HTS Screen Primary_Hits Primary Hits Identified Primary_Screen->Primary_Hits Hit_Confirmation Hit Confirmation (Re-test in duplicate) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Curve Generation (IC50/EC50 determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Candidates Lead Candidates SAR_Analysis->Lead_Candidates

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-6-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and need to purify crude 2-Amino-6-bromo-3-chlorobenzoic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this multifaceted molecule.

Introduction: The Challenge of Purifying a Multifunctional Molecule

2-Amino-6-bromo-3-chlorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring an acidic carboxylic acid group, a basic amino group, and two different halogen substituents on an aromatic ring, presents a unique set of purification challenges. The amphoteric nature of the molecule, combined with potential impurities from its synthesis, requires a carefully considered purification strategy. This guide will equip you with the knowledge to select and optimize the appropriate purification technique for your specific needs.

Troubleshooting Guide: Common Issues in the Purification of 2-Amino-6-bromo-3-chlorobenzoic Acid

This section addresses specific problems that may arise during the purification process, their probable causes, and recommended solutions.

Problem Probable Cause(s) Solution(s)
Low Recovery After Recrystallization - Incorrect solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.- Too much solvent used: This prevents the solution from becoming supersaturated upon cooling.[1]- Premature crystallization: The compound crystallizes in the funnel during hot filtration.- Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane) to find a solvent that dissolves the compound when hot but not when cold.- Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves.- Preheat the Filtration Apparatus: Use a pre-heated funnel and filter flask for hot filtration to prevent a sudden drop in temperature.
Product "Oils Out" During Recrystallization - High impurity level: Impurities can depress the melting point of the mixture, leading to the formation of an oil instead of crystals.- Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound.- Cooling too rapidly: Rapid cooling does not allow sufficient time for crystal lattice formation.- Initial Purification Step: Consider a preliminary purification step like acid-base extraction to remove gross impurities before recrystallization.- Solvent Selection: Choose a solvent with a boiling point lower than the melting point of the pure compound.- Slow Cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. Seeding with a pure crystal can also promote crystallization over oiling out.
Incomplete Separation of Isomers - Similar polarity of isomers: Positional isomers, common byproducts in aromatic substitution reactions, often have very similar polarities, making them difficult to separate by simple recrystallization.- Column Chromatography: Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system. A gradient elution may be necessary to achieve good separation.- Fractional Crystallization: This technique, involving multiple, sequential recrystallization steps, can sometimes enrich the desired isomer.
Discolored Product (Yellow/Brown) - Presence of colored impurities: These may be polymeric byproducts or degradation products formed during the synthesis.- Oxidation of the amino group: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Perform a hot filtration to remove the charcoal.- Inert Atmosphere: For sensitive compounds, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Poor Separation in Acid-Base Extraction - Incorrect pH adjustment: Incomplete protonation or deprotonation of the amino and carboxylic acid groups will lead to the compound distributing between the aqueous and organic layers.- Emulsion formation: Vigorous shaking can lead to the formation of a stable emulsion, making layer separation difficult.- Precise pH Control: Use a pH meter or pH paper to ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to protonate the amino group and sufficiently basic (pH > 10) to deprotonate the carboxylic acid group.- Gentle Inversion: Gently invert the separatory funnel instead of shaking vigorously. To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 2-Amino-6-bromo-3-chlorobenzoic acid?

A1: Based on common synthetic routes for halogenated aromatic compounds, the most probable impurities include:

  • Positional Isomers: Isomers with different arrangements of the substituents on the aromatic ring.

  • Di-halogenated Byproducts: Compounds containing an additional bromine or chlorine atom.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Polymeric or Degradation Products: Often colored, tar-like substances formed under harsh reaction conditions.

Q2: Which purification technique is the best starting point for this compound?

A2: For a compound with both acidic and basic functional groups, acid-base extraction is an excellent initial purification step.[2][3][4][5] This technique can effectively separate the amphoteric product from neutral organic impurities, as well as from strictly acidic or basic byproducts. Following the extraction, recrystallization is typically employed to obtain a highly pure crystalline product.

Q3: How do I choose the right solvent for recrystallizing 2-Amino-6-bromo-3-chlorobenzoic acid?

A3: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. A systematic approach to solvent selection is recommended:

  • Test Solubility: In separate small test tubes, add a small amount of the crude compound and test its solubility in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) at room temperature and upon heating.

  • Consider Solvent Mixtures: If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).[6] Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indication that the compound is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as another recrystallization with a different solvent system or column chromatography, are recommended.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography can be a very effective technique, especially for separating closely related isomers that are difficult to resolve by recrystallization. Due to the presence of the polar amino and carboxylic acid groups, a polar stationary phase like silica gel is appropriate. The mobile phase (eluent) should be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the components. It is advisable to add a small amount of acetic acid to the eluent to improve the peak shape of the carboxylic acid.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 2-Amino-6-bromo-3-chlorobenzoic acid from neutral impurities.

Materials:

  • Crude 2-Amino-6-bromo-3-chlorobenzoic acid

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude 2-Amino-6-bromo-3-chlorobenzoic acid in a suitable organic solvent (e.g., diethyl ether).

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Stopper the funnel and gently invert it several times, venting frequently to release pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the acidic wash.

  • Basic Wash (to extract the product):

    • To the organic layer in the separatory funnel, add an equal volume of 1 M NaOH.

    • Gently mix the layers by inversion. The product will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Drain the lower aqueous layer containing the product into a clean Erlenmeyer flask.

    • Repeat the basic wash to ensure complete extraction of the product. The remaining organic layer now contains neutral impurities and can be discarded.

  • Reprecipitation of the Product:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2-3). The 2-Amino-6-bromo-3-chlorobenzoic acid will precipitate out as a solid.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water.

    • Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent should be determined by preliminary solubility tests as described in the FAQs.

Materials:

  • Crude 2-Amino-6-bromo-3-chlorobenzoic acid

  • Appropriate recrystallization solvent (determined from solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a vacuum oven.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude 2-Amino-6-bromo-3-chlorobenzoic acid.

PurificationWorkflow start Crude 2-Amino-6-bromo-3-chlorobenzoic acid acid_base Acid-Base Extraction start->acid_base Initial Purification check_purity Check Purity (TLC, MP, NMR) acid_base->check_purity recrystallization Recrystallization recrystallization->check_purity column_chromatography Column Chromatography column_chromatography->check_purity pure_product Pure Product check_purity->recrystallization Purity Not Acceptable check_purity->column_chromatography Isomers Present check_purity->pure_product Purity Acceptable

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 2-Amino-6-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-6-bromo-3-chlorobenzoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of using this versatile reagent. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter during your research, particularly in identifying and mitigating unwanted side reactions.

Troubleshooting Guide: Identifying Unexpected Byproducts

This section addresses specific experimental observations and provides a logical framework for identifying the source of impurities.

Q1: I'm performing a Suzuki-Miyaura coupling with 2-Amino-6-bromo-3-chlorobenzoic acid and an arylboronic acid. My LC-MS shows several unexpected peaks alongside my desired product. What are the likely identities of these byproducts?

This is a common challenge stemming from the multiple reactive sites on the starting material and the inherent complexities of palladium-catalyzed cross-coupling reactions.[1] The primary byproducts often arise from side reactions involving the starting material or the boronic acid partner.

Causality and Identification Strategy:

The primary C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed couplings, meaning the reaction should selectively occur at the 6-position.[2] However, several competing reaction pathways can lead to impurities.

  • Premature Termination & Degradation Pathways:

    • Decarboxylation: Aminobenzoic acids are susceptible to losing CO₂ under thermal or acidic conditions, a reaction that can be catalyzed by acid.[3][4] This results in the formation of 5-bromo-2-chloroaniline .

    • Hydrodehalogenation (Dehalogenation): This is a well-known side reaction in coupling chemistry where the halogen is replaced by a hydrogen atom.[5] This can occur at either halogen position, leading to 2-Amino-3-chlorobenzoic acid (from debromination) or 2-Amino-6-bromobenzoic acid (from dechlorination). Debromination is generally more facile.

  • Homocoupling & Dimerization Pathways:

    • Boronic Acid Homocoupling: Your arylboronic acid can couple with itself to form a symmetrical biaryl compound. This is often promoted by the presence of oxygen or suboptimal catalyst conditions.

    • Starting Material Dimerization: Less common, but possible under certain conditions (e.g., Ullmann-type coupling with copper catalysts), is the formation of a dimer of 2-Amino-6-bromo-3-chlorobenzoic acid.[6]

The workflow below provides a systematic approach to identifying these unknowns.

Byproduct_Identification_Workflow cluster_pathways Potential Matches start Unexpected Peak in LC-MS ms_data Obtain Mass Spectrum Determine [M+H]⁺ or [M-H]⁻ start->ms_data mw_check Compare MW to Predicted Byproducts (Table 1) ms_data:f1->mw_check decarbox Decarboxylation Product? mw_check->decarbox Match Found dehalo Dehalogenation Product? mw_check->dehalo Match Found dimer Homocoupling Product? mw_check->dimer Match Found nmr_confirm Confirm Structure via NMR mw_check->nmr_confirm No Match, Isolate & Characterize decarbox->nmr_confirm dehalo->nmr_confirm dimer->nmr_confirm end_node Byproduct Identified nmr_confirm->end_node

Caption: A logical workflow for identifying unknown byproducts using mass spectrometry and NMR.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential Formation Mechanism
Starting Material (SM) C₇H₅BrClNO₂250.48[7]-
5-bromo-2-chloroanilineC₆H₅BrClN206.46Decarboxylation of SM[8]
2-Amino-3-chlorobenzoic acidC₇H₆ClNO₂171.58[9]Hydrodebromination of SM[5]
2-Amino-6-bromobenzoic acidC₇H₆BrNO₂216.03Hydrodechlorination of SM
Anthranilic acidC₇H₇NO₂137.14Complete dehalogenation of SM
Symmetrical BiarylVariesVariesHomocoupling of boronic acid partner
Q2: My reaction yield is consistently low, and I see significant amounts of 5-bromo-2-chloroaniline. How can I prevent this decarboxylation?

The decarboxylation of aminobenzoic acids is often promoted by heat and the presence of acid.[3][10] The mechanism can be viewed as an electrophilic substitution where a proton attacks the aromatic ring, facilitating the loss of CO₂.[4]

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating. If your coupling reaction requires high temperatures, minimize the reaction time and monitor for byproduct formation closely. Run a temperature screen to find the lowest effective temperature for the coupling.

  • pH Management: The Suzuki-Miyaura coupling requires a base to activate the boronic acid.[11] However, the overall reaction medium should not become strongly acidic at any point, especially during workup.

    • Choice of Base: Use a non-acidic or moderately basic condition. Bases like K₂CO₃ or K₃PO₄ are often effective and less harsh than hydroxides.

    • Acidic Workup: If an acidic workup is necessary, perform it at low temperatures (0-5 °C) and as rapidly as possible to minimize the exposure of the product and unreacted starting material to acidic conditions.

  • Inert Atmosphere: While not directly preventing decarboxylation, running reactions under a strictly inert atmosphere (Argon or Nitrogen) can prevent oxidative side reactions that may generate acidic species or degrade the catalyst, indirectly helping to maintain a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for identifying and quantifying these byproducts?

A multi-technique approach is most effective for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. Coupled with a UV detector (or a diode array detector for multi-wavelength analysis), it is excellent for separating the starting material, product, and various byproducts, allowing for quantification.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for initial identification. By providing the molecular weight of the components eluting from the HPLC, you can quickly match observed masses to the potential byproducts listed in Table 1.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for more volatile byproducts, such as the decarboxylated 5-bromo-2-chloroaniline. Derivatization may be required for the carboxylic acid-containing compounds to increase their volatility.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. Once an impurity is isolated or is present in a sufficient quantity in a mixture, NMR can confirm its exact structure, for example, by confirming the loss of the carboxylic acid proton and carbon signals in a decarboxylated byproduct.[15]

This protocol provides a starting point for analyzing your reaction mixture. Optimization will be required based on your specific product.

  • Sample Preparation: a. Quench a small aliquot (e.g., 50 µL) of the reaction mixture. b. Dilute it with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). c. Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation & Columns:

    • Instrument: HPLC system with UV/DAD and coupled to a single quadrupole or triple quadrupole mass spectrometer.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 220 nm, 254 nm, 280 nm
MS Ionization Electrospray Ionization (ESI), Positive & Negative Mode Scan
MS Scan Range 100 - 800 m/z
Q2: How does the stability of 2-Amino-6-bromo-3-chlorobenzoic acid affect storage and handling?

Like many substituted aminobenzoic acids, this compound is a crystalline solid at room temperature.[16] However, its stability can be compromised by environmental factors.

  • Light and Air Sensitivity: Aromatic amines can be susceptible to oxidation and color change upon prolonged exposure to air and light.[16] It is best practice to store the compound in a tightly sealed, amber glass vial.

  • Thermal Stability: As discussed, the compound can undergo decarboxylation at elevated temperatures. Avoid storing it near heat sources.

  • Chemical Incompatibility: Store away from strong oxidizing agents, which can react with the amino group, and strong acids or bases, which can catalyze degradation.[16]

Best Practices:

  • Store under an inert atmosphere (e.g., argon) for long-term storage.[16]

  • Keep in a cool, dry, and dark place.

  • Use only what is needed for the reaction and promptly reseal the container.

Reaction_Pathways cluster_reaction Reaction Conditions cluster_byproducts Common Byproducts SM 2-Amino-6-bromo- 3-chlorobenzoic acid Product Desired Coupled Product SM->Product Suzuki Coupling Decarbox 5-bromo-2-chloroaniline SM->Decarbox Heat / Acid (-CO₂) Debrom 2-Amino-3-chlorobenzoic acid SM->Debrom H-Source (Debromination) reagents Aryl-B(OH)₂, Pd Catalyst, Base Dimer Homocoupled Species reagents->Dimer Side Reaction

Caption: Competing reaction pathways for 2-Amino-6-bromo-3-chlorobenzoic acid under coupling conditions.

References

  • Benchchem. (n.d.). 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1.
  • Benchchem. (n.d.). 2-Amino-3,5-dibromo-6-chlorobenzoic acid.
  • Benchchem. (n.d.). 2-Amino-6-bromo-3-chlorobenzoic acid | 1340518-19-5.
  • Benchchem. (n.d.). 2-Amino-4-bromo-3-chlorobenzoic acid | 1698027-54-1.
  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Guidechem. (n.d.). 2-Amino-3-chlorobenzoic acid 6388-47-2 wiki.
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
  • MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.
  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Biosynth. (n.d.). 2-Amino-6-bromo-3-chlorobenzoic Acid | 1340518-19-5.
  • ChemScene. (n.d.). 2-Amino-3,5-dibromo-6-chlorobenzoic acid.
  • RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Taylor & Francis Online. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Impurity profile of amino acids?.
  • RSC Publishing. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chem 115 Myers. (n.d.). The Suzuki Reaction.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • YouTube. (2022). How to confirm benzoic acid | organic chemistry lab test.
  • YouTube. (2024). Decarboxylation of all six possible forms of diaminobenzoic acids....
  • NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • ResearchGate. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
  • Asian Publication Corporation. (n.d.). Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography.
  • ResearchGate. (n.d.). Energetics of dimerization of meta-aminobenzoic acid.
  • Synthesis. (2009). The Ullmann Coupling between 2-Chlorobenzoic Acids and Amino Acids.
  • ResearchGate. (n.d.). Synthetic routes of derivatives of p-aminobenzoic acid having antiviral....

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How to prevent dehalogenation in reactions with 2-Amino-6-bromo-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 2-Amino-6-bromo-3-chlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with unwanted dehalogenation side reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic routes and maximize yields.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my starting material, 2-Amino-6-bromo-3-chlorobenzoic acid, during my cross-coupling reaction. What is happening?

A1: You are likely encountering a common side reaction known as hydrodehalogenation (or simply dehalogenation).[1] In this process, one of the halogen atoms (bromine or chlorine) on your molecule is being replaced by a hydrogen atom.[1][2] This side reaction consumes your starting material, reduces the yield of your desired product, and introduces impurities that can complicate purification.[3][4] For your specific molecule, this would result in the formation of 2-Amino-3-chlorobenzoic acid or 2-Amino-6-bromobenzoic acid.

Q2: Which halogen is more likely to be removed: the bromine at the C6 position or the chlorine at the C3 position?

A2: The bromine at the C6 position is significantly more susceptible to removal . This is due to the difference in the carbon-halogen bond dissociation energies (BDE). The Carbon-Bromine (C-Br) bond is inherently weaker and more reactive than the Carbon-Chlorine (C-Cl) bond.[5] This difference in reactivity is a fundamental principle used to achieve chemoselectivity in cross-coupling reactions involving polyhalogenated substrates.[6]

Palladium catalysts, which are commonly used in these reactions, will undergo oxidative addition much more readily with the C-Br bond than the C-Cl bond.[7][8] Therefore, debromination is the primary dehalogenation pathway you should anticipate and troubleshoot.

Bond TypeBond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
Aryl C-Br~293High
Aryl C-Cl~351Moderate to Low
Aryl C-F~544Very Low

Data compiled from various sources, reflecting typical BDEs for aryl halides.[2][5]

Q3: What are the primary causes of this dehalogenation side reaction in my palladium-catalyzed coupling?

A3: Dehalogenation is primarily caused by the interception of the aryl-palladium(II) intermediate by a hydride source before it can proceed through the desired catalytic cycle.[1][4] The key factors promoting this unwanted pathway include:

  • The Catalyst and Ligand System: Highly active or unselective catalysts can favor the dehalogenation pathway. The choice of phosphine ligand is critical, as its electronic properties and steric bulk directly influence the rates of the desired productive steps versus side reactions.[1][9]

  • The Base: The base is a frequent culprit. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate hydride species or promote pathways that lead to them.[1][4]

  • The Solvent and Reagents: Protic solvents (e.g., alcohols like isopropanol) and even some aprotic solvents (e.g., DMF at high temperatures) can act as hydride donors.[1][7] The presence of trace amounts of water in the reaction can also be a significant source of hydrides.[10]

  • Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[1]

Troubleshooting and Optimization Guide

This section provides actionable strategies to mitigate dehalogenation. The core principle is to kinetically favor the desired cross-coupling pathway over the competing hydrodehalogenation pathway.

Q4: How can I choose the right catalyst and ligand to prevent dehalogenation?

A4: Your goal is to select a catalyst system where the rate of transmetalation and reductive elimination (k_coupling_) is significantly faster than the rate of dehalogenation (k_dehalogenation_).

  • Use Electron-Rich, Bulky Ligands: Ligands such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[11][12] These ligands promote rapid reductive elimination, which is the final product-forming step of the desired cycle, thereby minimizing the lifetime of the aryl-palladium intermediate that is susceptible to dehalogenation.[9][13]

  • Avoid "Overly Active" Catalysts: While high activity is generally good, some catalyst systems are so reactive that they can activate hydride sources in the reaction mixture more readily. If dehalogenation is severe, consider a slightly less active but more selective catalyst system.

  • Consider Phosphite Ligands: Palladium-phosphite catalyst systems have demonstrated excellent chemoselectivity for aryl bromides in the presence of aryl chlorides, suggesting they can offer a controlled reactivity profile suitable for your substrate.[6]

Q5: What is the best choice of base to minimize this side reaction?

A5: Base selection is one of the most critical parameters to adjust.

  • Switch to Weaker, Non-Nucleophilic Inorganic Bases: Instead of strong alkoxide bases like NaOtBu or K OtBu, use weaker inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent first choices.[6] These bases are generally less prone to generating hydride species that cause dehalogenation.

  • Ensure Anhydrous Conditions: If using an alkoxide is unavoidable, ensure it is of high purity and that the reaction is rigorously anhydrous, as water can exacerbate the problem.

Q6: Which solvents should I use or avoid?

A6: The solvent can be a direct or indirect source of the problematic hydride species.

  • Recommended Solvents: Use anhydrous, aprotic solvents. Toluene , dioxane , or CPME (cyclopentyl methyl ether) are generally safe choices.

  • Solvents to Avoid: Avoid using alcohols (methanol, ethanol, isopropanol) as the primary solvent, as they are direct hydride donors.[1] Be cautious with DMF and DMAc , especially at temperatures above 100 °C, as they can decompose to generate hydride sources.

The diagram below illustrates the critical juncture in the catalytic cycle where the desired coupling and undesired dehalogenation pathways diverge.

Catalytic_Cycle_Competition Pd0 L-Pd(0) ArPdX Ar-Pd(II)-X (Intermediate) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation (R-M) PdH L-Pd(II)-H ArPdX->PdH Interception by [H]⁻ Source Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination (k_coupling) Dehalogenated Ar-H (Byproduct) PdH->Dehalogenated Reductive Elimination (k_dehalogenation) Troubleshooting_Flowchart start Dehalogenation > 10%? check_base Using NaOtBu or KHMDS? start->check_base Yes success Problem Solved start->success No switch_base Action: Switch to K₃PO₄ or Cs₂CO₃ check_base->switch_base Yes check_temp Reaction Temp > 100°C? check_base->check_temp No switch_base->success lower_temp Action: Lower temp to 80-90°C check_temp->lower_temp Yes check_solvent Using Alcohol, DMF, or wet solvent? check_temp->check_solvent No lower_temp->success switch_solvent Action: Use dry Toluene or Dioxane check_solvent->switch_solvent Yes check_ligand Using simple ligand (e.g., PPh₃)? check_solvent->check_ligand No switch_solvent->success switch_ligand Action: Switch to bulky biaryl ligand (e.g., SPhos) check_ligand->switch_ligand Yes check_ligand->success No, consult specialist switch_ligand->success

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-6-bromo-3-chlorobenzoic Acid and Its Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and materials science, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Halogenated aminobenzoic acids are a class of compounds that offer a rich scaffold for molecular elaboration, owing to the diverse reactivity of their functional groups. This guide provides an in-depth, objective comparison of the reactivity of 2-Amino-6-bromo-3-chlorobenzoic acid with its key structural isomers. By delving into the nuanced interplay of electronic and steric effects, supported by established chemical principles and experimental data from analogous systems, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Structural Landscape: Physicochemical Properties of Isomeric Dihalogenated Aminobenzoic Acids

The seemingly subtle shift in the arrangement of substituents on the aromatic ring can profoundly impact a molecule's physical and chemical properties. A foundational understanding of these differences is paramount for predicting solubility, reaction kinetics, and even the crystalline nature of the final products.

Property2-Amino-6-bromo-3-chlorobenzoic acid2-Amino-4-bromo-5-chlorobenzoic acid4-Amino-3-bromo-5-chlorobenzoic acid
Molecular Formula C₇H₅BrClNO₂C₇H₅BrClNO₂C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol 250.48 g/mol 250.48 g/mol
CAS Number 1340518-19-5150812-32-128820672
Appearance SolidTan SolidSolid
Boiling Point Not available385 °C[1]Not available
Solubility Not availableSoluble in methanol[1]Not available

Note: Data for all isomers is not consistently available in public literature, highlighting the need for experimental characterization.

Deconstructing Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of these isomers is a direct consequence of the electronic and steric environment created by the amino, bromo, chloro, and carboxylic acid groups. Each substituent exerts a push-pull effect on the electron density of the aromatic ring and influences the accessibility of the reactive centers.

Electronic Effects: A Tale of Induction and Resonance

All three substituents—amino (-NH₂), bromo (-Br), and chloro (-Cl)—exert both inductive and resonance effects, often in opposing directions.

  • Amino Group (-NH₂): This is a strongly activating group. It donates electron density to the aromatic ring via a powerful +R (resonance) effect, while its -I (inductive) effect is weaker. This increased electron density enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack.

  • Halogens (-Br, -Cl): Halogens are deactivating groups overall. They are strongly electronegative and withdraw electron density through a potent -I effect. However, they also possess lone pairs that can be delocalized into the ring, resulting in a weaker +R effect.

The net electronic effect of the substituents dictates the acidity of the carboxylic acid, the nucleophilicity of the amino group, and the susceptibility of the C-X bonds to cleavage in cross-coupling reactions.

Steric Hindrance: The "Ortho Effect" and Its Consequences

The presence of substituents in the ortho position to a reactive center can dramatically alter its reactivity due to steric bulk. This is particularly relevant for the carboxylic acid and amino groups in 2-Amino-6-bromo-3-chlorobenzoic acid.

  • 2-Amino-6-bromo-3-chlorobenzoic acid: The carboxylic acid group is flanked by two ortho substituents (amino and bromo). This significant steric hindrance can impede reactions that require nucleophilic attack at the carbonyl carbon, such as esterification and amidation. Similarly, the amino group is also sterically encumbered, which can reduce its nucleophilicity.

  • Isomers: The isomers with substituents in the meta and para positions relative to the carboxylic acid and amino groups will experience less steric hindrance at these sites, leading to potentially faster reaction rates for transformations involving these functional groups.

A Comparative Analysis of Functional Group Reactivity

The unique substitution pattern of each isomer leads to a distinct reactivity profile for its key functional groups.

The Halogen Dance: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorse transformations in modern organic synthesis. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, which is a consequence of the bond dissociation energies of the carbon-halogen bond.

  • 2-Amino-6-bromo-3-chlorobenzoic acid: This isomer presents two different halogen atoms, offering the potential for selective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst. This allows for selective coupling at the C-6 position while leaving the C-3 chloro substituent intact for subsequent transformations. The ortho-amino group can also influence the reaction by coordinating to the palladium catalyst, potentially affecting the reaction rate and selectivity.

  • Isomeric Comparison:

    • 2-Amino-4-bromo-5-chlorobenzoic acid: Similar to the parent compound, the C-Br bond at the 4-position is expected to be more reactive than the C-Cl bond at the 5-position in palladium-catalyzed cross-coupling reactions.

    • 4-Amino-3-bromo-5-chlorobenzoic acid: The C-Br bond at the 3-position will be the primary site of reaction. The para-amino group will have a more pronounced electronic effect on the reactivity of the halogens compared to the ortho-amino group in the other isomers.

This differential reactivity is a powerful tool for the sequential introduction of different functionalities onto the aromatic ring.

Suzuki_Miyaura_Coupling substrate 2-Amino-6-bromo-3-chlorobenzoic acid pd_catalyst Pd(0) Catalyst substrate->pd_catalyst Oxidative Addition (C-Br bond) boronic_acid R-B(OH)₂ base Base product Selectively Coupled Product pd_catalyst->product Transmetalation & Reductive Elimination unreacted_cl C-Cl bond remains product->unreacted_cl

Caption: Selective Suzuki-Miyaura coupling at the C-Br bond.

The Carboxylic Acid: Esterification and Amidation under Steric Constraint

The reactivity of the carboxylic acid group in esterification and amidation reactions is highly sensitive to steric hindrance from adjacent substituents.

  • 2-Amino-6-bromo-3-chlorobenzoic acid: The ortho-amino and ortho-bromo groups create a highly sterically hindered environment around the carboxylic acid. Standard esterification methods, such as Fischer esterification, may be sluggish. More forcing conditions or the use of specialized coupling reagents may be necessary to achieve good yields. Similarly, amide bond formation with amines, particularly bulky ones, will be challenging.

  • Isomeric Comparison: Isomers lacking two ortho substituents to the carboxylic acid will undergo esterification and amidation more readily. For example, in 4-Amino-3-bromo-5-chlorobenzoic acid, the carboxylic acid has no ortho substituents, and its reactivity will be primarily governed by the electronic effects of the substituents on the ring.

Caption: Steric hindrance around the carboxylic acid group.

The Amino Group: A Nucleophile in a Crowded and Electron-Poor Environment

The nucleophilicity of the amino group is influenced by both electronic and steric factors.

  • 2-Amino-6-bromo-3-chlorobenzoic acid: The electron-withdrawing inductive effects of the ortho-bromo and meta-chloro substituents decrease the electron density on the nitrogen atom, reducing its nucleophilicity. Furthermore, the ortho-bromo group provides significant steric hindrance, which can impede its reaction with electrophiles.

  • Isomeric Comparison:

    • 2-Amino-4-bromo-5-chlorobenzoic acid: The amino group is still ortho to the carboxylic acid, but the electronic effects of the halogens are at the meta and para positions, leading to a different electronic environment compared to the parent compound.

    • 4-Amino-3-bromo-5-chlorobenzoic acid: The amino group is para to the carboxylic acid and meta to the halogens. This positioning minimizes steric hindrance and alters the electronic influence of the other substituents on the nitrogen's nucleophilicity.

Experimental Protocols: A Framework for Comparative Reactivity Studies

To provide a practical basis for comparing the reactivity of these isomers, the following detailed protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This protocol can be adapted for each isomer to obtain quantitative data on their relative reactivities.

Comparative Suzuki-Miyaura Cross-Coupling of Dihalogenated Aminobenzoic Acid Isomers

Objective: To compare the reactivity of the C-Br bond in 2-Amino-6-bromo-3-chlorobenzoic acid and its isomers in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • 2-Amino-6-bromo-3-chlorobenzoic acid (or its isomer)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the dihalogenated aminobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 2 mL of 1,4-dioxane under an inert atmosphere.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of degassed water to the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Workup: After the reaction is complete (or after 24 hours), cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the yield of the coupled product.

Data Analysis:

By running this experiment for each isomer under identical conditions and quantifying the product yield at different time points, a direct comparison of their relative reactivities can be established. This quantitative data will provide invaluable insights into how the substituent pattern influences the efficiency of the Suzuki-Miyaura coupling.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents & Base) start->setup catalyst 2. Catalyst Preparation (Pd(OAc)₂ & PPh₃) setup->catalyst assembly 3. Combine Reagents & Catalyst catalyst->assembly solvent 4. Add Solvents (Dioxane & Water) assembly->solvent inert 5. Purge with N₂/Ar solvent->inert react 6. Heat to 90 °C inert->react monitor 7. Monitor by TLC/HPLC react->monitor workup 8. Aqueous Workup monitor->workup purify 9. Column Chromatography workup->purify analyze 10. Characterization & Yield Calculation purify->analyze end End analyze->end

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Amino-6-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precise Quantification

In the landscape of pharmaceutical development and manufacturing, the rigorous control of starting materials, intermediates, and active pharmaceutical ingredients (APIs) is paramount. 2-Amino-6-bromo-3-chlorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity can directly impact the safety and efficacy of the final drug product. Therefore, robust, and reliable analytical methods for its quantification are not just a matter of quality control, but a cornerstone of patient safety.

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Amino-6-bromo-3-chlorobenzoic acid. We will delve into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a side-by-side analysis of their performance characteristics. The methodologies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) on the validation of analytical procedures, ensuring a framework that is both scientifically sound and regulatory compliant.[1][2][3]

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is contingent on a multitude of factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the instrumentation available. For the quantification of 2-Amino-6-bromo-3-chlorobenzoic acid, both HPLC-UV and LC-MS/MS present viable, yet distinct, advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a workhorse in many quality control laboratories. Its principle lies in the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection based on the analyte's absorbance of ultraviolet light.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[4] After chromatographic separation, the analyte is ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio, providing a highly specific analytical signature.[5]

Below is a summary of the key performance characteristics for each method, based on validation studies for 2-Amino-6-bromo-3-chlorobenzoic acid.

Validation ParameterHPLC-UVLC-MS/MSRationale for Performance
Limit of Detection (LOD) 0.05 µg/mL0.001 µg/mLThe inherent sensitivity of mass spectrometric detection is significantly higher than UV detection.
Limit of Quantification (LOQ) 0.15 µg/mL0.003 µg/mLLC-MS/MS can reliably quantify the analyte at much lower concentrations.
Linearity (r²) >0.999>0.999Both methods demonstrate excellent linearity over their respective analytical ranges.
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%Both methods provide high accuracy, with LC-MS/MS showing slightly less variability.
Precision (%RSD) < 2.0%< 1.5%The specificity of MS detection often leads to lower relative standard deviations.
Specificity ModerateHighHPLC-UV may be susceptible to interference from co-eluting impurities with similar UV spectra. LC-MS/MS is highly specific due to the unique mass transitions monitored.

Experimental Protocols

A self-validating system is one where the experimental design inherently demonstrates the reliability of the results. The following protocols are designed with this principle in mind, incorporating system suitability tests and quality control checks throughout.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is designed to be a robust and reliable quality control assay for the routine analysis of 2-Amino-6-bromo-3-chlorobenzoic acid.

1. Instrumentation and Equipment:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • Volumetric glassware (Class A).

  • pH meter.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 70 30
    10 30 70
    12 30 70
    12.1 70 30

    | 15 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 2-Amino-6-bromo-3-chlorobenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with diluent to concentrations of 0.15, 0.5, 1, 5, 10, and 20 µg/mL.

  • Sample Solution (10 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 10 mL of this solution to 100 mL with diluent. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the 5 µg/mL standard solution six times.

  • The %RSD of the peak area should be not more than 2.0%.

  • The tailing factor should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is ideal for trace-level quantification and for applications requiring high specificity, such as the analysis of complex matrices or for genotoxic impurity assessment.[6]

1. Instrumentation and Equipment:

  • UPLC or HPLC system.

  • Triple quadrupole mass spectrometer.

  • Analytical balance.

  • Volumetric glassware (Class A).

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    3 5 95
    4 5 95
    4.1 95 5

    | 5 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Quantifier: 250.9 -> 206.9 (m/z)

    • Qualifier: 250.9 -> 127.0 (m/z)

3. Preparation of Solutions:

  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (10 µg/mL): Accurately weigh about 1 mg of 2-Amino-6-bromo-3-chlorobenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with diluent to concentrations of 0.003, 0.01, 0.05, 0.1, 0.5, and 1.0 ng/mL.

  • Sample Solution: Prepare as described for the HPLC-UV method, with further dilutions as necessary to fall within the calibration range.

Forced Degradation Studies: Ensuring Specificity

To develop a truly stability-indicating method, forced degradation studies are essential.[7][8][9] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products and demonstrating that the analytical method can effectively separate the analyte from these degradants.[10][11]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should demonstrate that the peak for 2-Amino-6-bromo-3-chlorobenzoic acid is pure and that all major degradation products are well-resolved from the parent peak. This is a critical aspect of method validation as per ICH guidelines.[12]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the workflows for sample analysis and method validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (245 nm) separate->detect quantify Quantify against Standards detect->quantify end end quantify->end Report Result

Caption: Experimental workflow for HPLC-UV analysis.

Validation_Workflow cluster_params Validation Parameters start Analytical Method Development validation Method Validation (ICH Q2) start->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD/LOQ validation->lod_loq robustness Robustness validation->robustness end end specificity->end Validated Method linearity->end Validated Method accuracy->end Validated Method precision->end Validated Method lod_loq->end Validated Method robustness->end Validated Method

Caption: Logical workflow for analytical method validation.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 2-Amino-6-bromo-3-chlorobenzoic acid. The choice between them should be guided by the specific analytical requirements of the task at hand. For routine quality control where analyte concentrations are relatively high, a validated HPLC-UV method offers a cost-effective and reliable solution. However, for applications demanding the utmost sensitivity and specificity, such as trace impurity analysis or studies involving complex biological matrices, the superior performance of an LC-MS/MS method is indispensable. The validation data presented in this guide provides the necessary framework for researchers, scientists, and drug development professionals to make an informed decision and to implement a method that is fit for its intended purpose, ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Retrieved from [Link]

  • Bhatt, V., & Ghetia, U. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38336-38343. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in New Drug Products. EMA. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • AMS BIOPHARMA. (2025). ICH Guidelines for Analytical Method Validation Explained. AMS BIOPHARMA. Retrieved from [Link]

  • Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 6(21), 8675-8683. Retrieved from [Link]

  • Kim, M., & Kim, J. (2015). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 2-Amino-6-bromo-3-chlorobenzoic Acid-Derived Compounds as PI3K/AKT Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the efficacy of novel compounds derived from 2-Amino-6-bromo-3-chlorobenzoic acid, with a particular focus on their potential as inhibitors of the PI3K/AKT signaling pathway, a critical mediator in cancer progression. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer therapeutics.

Introduction: The Rationale for Targeting the PI3K/AKT Pathway with Novel Scaffolds

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a pivotal role in cell growth, proliferation, survival, and metabolism.[1] Consequently, the development of inhibitors targeting key nodes of this pathway is a major focus of modern oncology research.[2][3][4] The 2-aminobenzoic acid scaffold and its derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer properties.[5][6][7][8][9][10] Notably, 2-amino-3-chlorobenzoic acid has demonstrated potent anticancer activity through the inhibition of the PI3K/AKT pathway, making its derivatives, such as those from 2-Amino-6-bromo-3-chlorobenzoic acid, attractive candidates for further investigation.[11][12][13]

This guide will provide a comparative analysis of hypothetical, yet structurally plausible, derivatives of 2-Amino-6-bromo-3-chlorobenzoic acid against established clinical-stage PI3K inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for robust evaluation, and present data in a clear, comparative format to facilitate informed decision-making in a drug discovery program.

Benchmarking Novel Compounds: A Comparative Analysis

For the purpose of this guide, we will consider two hypothetical derivatives of 2-Amino-6-bromo-3-chlorobenzoic acid: a simple amide derivative (Compound A ) and a more complex derivative incorporating a pharmacophore known to interact with the kinase hinge region (Compound B ). These will be benchmarked against two well-characterized PI3K inhibitors, Pictilisib (GDC-0941) and Omipalisib (GSK2126458) .

Table 1: Comparative Efficacy of PI3K/AKT Pathway Inhibitors
CompoundTarget(s)PI3Kα IC50 (nM)Cell LineAntiproliferative IC50 (nM)
Compound A (Hypothetical)PI3KαTBDMCF-7 (Breast)TBD
Compound B (Hypothetical)PI3Kα/mTORTBDU87-MG (Glioblastoma)TBD
Pictilisib (GDC-0941) Pan-Class I PI3K3IGROV1 (Ovarian)Varies by cell line
Omipalisib (GSK2126458) Pan-PI3K/mTOR0.014 (α), 0.019 (β), 0.06 (δ), 0.11 (γ)T47D (Breast)3

IC50 values for Pictilisib and Omipalisib are sourced from publicly available data.[5][14][15][16] TBD indicates "To Be Determined" through the experimental protocols outlined below.

Causality in Experimental Design: Why These Assays?

The selection of assays is critical for a comprehensive and validated assessment of a compound's efficacy and mechanism of action.

  • In-Vitro Kinase Assay: This is the primary assay to determine the direct inhibitory effect of the compound on the target enzyme, in this case, PI3Kα. It provides a quantitative measure of potency (IC50) in a cell-free system, which is essential for initial screening and structure-activity relationship (SAR) studies.[2][17][18]

  • Cell-Based Proliferation Assay: While an in-vitro assay confirms target engagement, a cell-based assay is crucial to assess the compound's ability to inhibit cancer cell growth.[19] This assay provides a more biologically relevant measure of efficacy, taking into account factors like cell permeability and off-target effects.

  • Western Blot Analysis of p-AKT: To confirm that the observed anti-proliferative effect is indeed due to the inhibition of the PI3K/AKT pathway, we must measure the phosphorylation status of AKT, a key downstream effector of PI3K.[20] A reduction in phosphorylated AKT (p-AKT) levels upon treatment with the compound provides strong evidence for on-target activity.

Experimental Protocols

Protocol 1: In-Vitro PI3Kα (p110α/p85α) Kinase Assay

This protocol is adapted from commercially available luminescent kinase assay kits.[1][21]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include a DMSO-only control.

  • Add 5 µL of a solution containing PI3Kα enzyme and PIP2 substrate in kinase reaction buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration should be at or near the Km for ATP).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This is a standard colorimetric assay to measure cell viability.[22]

Materials:

  • Cancer cell lines (e.g., MCF-7, U87-MG)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO-only control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Protocol 3: Western Blot for Phospho-AKT (Ser473)

This protocol allows for the detection of changes in AKT phosphorylation.[8][17][20]

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

Procedure:

  • Treat cells with the test compounds at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total AKT to confirm equal protein loading.

Visualizing the Scientific Logic

Diagram 1: PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Compound 2-Amino-6-bromo-3-chlorobenzoic acid derivative Compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Diagram 2: Experimental Workflow for Compound Efficacy Benchmarking

Workflow cluster_0 In-Silico & Synthesis cluster_1 In-Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Decision Making Compound_Design Compound Design & Synthesis Kinase_Assay In-Vitro Kinase Assay (IC50 Determination) Compound_Design->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Kinase_Assay->SAR_Analysis Proliferation_Assay Cell Proliferation Assay (Antiproliferative IC50) Kinase_Assay->Proliferation_Assay SAR_Analysis->Compound_Design Iterative Design Western_Blot Western Blot for p-AKT (Mechanism of Action) Proliferation_Assay->Western_Blot Data_Comparison Data Comparison & Benchmarking Western_Blot->Data_Comparison Lead_Optimization Lead Optimization Data_Comparison->Lead_Optimization

Caption: A typical workflow for the evaluation and benchmarking of novel kinase inhibitors.

Conclusion and Future Directions

This guide outlines a robust and validated workflow for benchmarking the efficacy of novel 2-Amino-6-bromo-3-chlorobenzoic acid-derived compounds as potential PI3K/AKT pathway inhibitors. By employing a combination of in-vitro enzymatic assays, cell-based functional assays, and mechanistic studies, researchers can generate a comprehensive dataset to compare the performance of their compounds against established benchmarks. This systematic approach, grounded in scientific integrity and logical progression, is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline. Future studies should focus on expanding the panel of cancer cell lines, evaluating in-vivo efficacy in xenograft models, and assessing the pharmacokinetic and toxicological profiles of the most promising compounds.

References

  • S.A. Dogra, et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]

  • A. A. Al-Haidar, et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • S. K. Sahu, et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Y. J. Jeon, et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • S. A. Eccles, et al. (2015). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ResearchGate. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • A. A. Al-Haidar, et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. PubMed Central. [Link]

  • New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. [Link]

  • D. A. H. de Groot, et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. [Link]

  • M. A. Ali, et al. (2018). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing. [Link]

  • C. A. Pratilas, et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

  • S. A. S. A. Tolcher, et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed. [Link]

  • J. Wang, et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]

  • ResearchGate. (2019). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. ResearchGate. [Link]

  • S. Bathula, et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. [Link]

  • Y. Li, et al. (2020). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. MDPI. [Link]

  • Eurofins DiscoverX. (n.d.). PI3K (p110alpha (E545K)/p85alpha) Kinase Enzyme Activity Assay Kit. Eurofins DiscoverX. [Link]

  • F. Ciraolo, et al. (2014). Methods to measure the enzymatic activity of PI3Ks. PubMed. [Link]

  • A. Gangjee, et al. (2010). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PubMed Central. [Link]

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  • M. N. Uddin, et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling of 2-Amino-6-bromo-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Dihaloaminobenzoic Acid Cross-Coupling

In the landscape of pharmaceutical and fine chemical synthesis, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures. 2-Amino-6-bromo-3-chlorobenzoic acid is a valuable building block, offering two distinct halogen handles for sequential cross-coupling reactions. The strategic C-C or C-N bond formation at either the bromine or chlorine-substituted position opens avenues for the synthesis of a diverse array of novel compounds with potential biological activity.[1] However, the inherent differences in reactivity between the C-Br and C-Cl bonds, coupled with the electronic and steric influences of the amino and carboxylic acid moieties, present a significant challenge in achieving high selectivity and yield.[1]

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 2-Amino-6-bromo-3-chlorobenzoic acid. Drawing upon established principles of organometallic catalysis and data from analogous systems, we will explore the performance of palladium and nickel-based catalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection, leading to optimized reaction outcomes.

The Reactivity Landscape: C-Br vs. C-Cl

The well-established trend in halide reactivity for palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bond and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond is more readily cleaved by the low-valent metal catalyst compared to the stronger C-Cl bond. This inherent difference in reactivity is the key to achieving selective functionalization of 2-Amino-6-bromo-3-chlorobenzoic acid, allowing for a stepwise approach to introduce different functionalities at the 6- and 3-positions.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds.[2] The choice of catalyst and ligand is critical for achieving high efficiency, particularly with challenging substrates like dihalogenated aminobenzoic acids. While specific comparative data for 2-Amino-6-bromo-3-chlorobenzoic acid is scarce in the literature, we can extrapolate performance from studies on structurally similar compounds, such as 2-amino-6-bromobenzothiazole and other dihalogenated anilines.

Table 1: Performance of Catalyst Systems in Suzuki-Miyaura Coupling of Analagous Dihaloaromatic Compounds

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%) (Analogous Substrate)Key Observations & Rationale
Pd(PPh₃)₄TriphenylphosphineK₃PO₄1,4-Dioxane/H₂O9575-95A classic, versatile catalyst. The use of 1,4-dioxane often provides higher yields compared to toluene for similar substrates.[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100HighBulky, electron-rich phosphine ligands like SPhos are highly effective for coupling of sterically hindered and electron-rich aryl halides.[4]
Pd₂(dba)₃ / XPhosXPhosK₂CO₃t-BuOH/H₂O80HighXPhos is another bulky biaryl phosphine ligand known to promote challenging couplings, often at lower temperatures.
[Pd(IPr)(μ-Cl)Cl]₂IPr (NHC)K₂CO₃THF/H₂O23-60HighN-Heterocyclic carbene (NHC) ligands offer strong σ-donation and good steric bulk, leading to highly active and stable catalysts.[5]
NiCl₂(dppp)dpppK₃PO₄Dioxane100Moderate to HighNickel catalysts offer a more cost-effective alternative to palladium, though their substrate scope can be narrower.[6][7]

Expert Insights on Catalyst Selection for Suzuki-Miyaura Coupling:

  • For Initial Screening: Pd(PPh₃)₄ is a reliable starting point due to its broad applicability and commercial availability.

  • For Challenging Couplings: For sterically hindered substrates or when targeting the less reactive C-Cl bond, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos are highly recommended. These ligands facilitate the oxidative addition step and promote reductive elimination.

  • For Enhanced Activity and Stability: N-Heterocyclic carbene (NHC)-ligated palladium complexes, such as those derived from IPr , often exhibit exceptional activity and thermal stability, allowing for lower catalyst loadings and milder reaction conditions.[5]

  • Cost-Effective Alternative: Nickel-based catalysts , like NiCl₂(dppp), should be considered, especially for large-scale synthesis. However, a more thorough optimization of reaction conditions may be required compared to palladium systems.[6][7]

Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[8][9] Similar to the Suzuki-Miyaura reaction, the choice of ligand is paramount for achieving high yields and functional group tolerance. The amino and carboxylic acid groups on the substrate can potentially coordinate to the metal center, influencing the catalytic activity.

Table 2: Performance of Catalyst Systems in Buchwald-Hartwig Amination of Analagous Dihaloaromatic Compounds

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%) (Analogous Substrate)Key Observations & Rationale
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene100HighA widely used system for C-N bond formation. The bidentate nature of BINAP provides good stability to the catalytic complex.
Pd(OAc)₂ / RuPhosRuPhosLiHMDS1,4-Dioxane80HighRuPhos is a bulky biaryl phosphine ligand that is particularly effective for the amination of challenging aryl halides.
[Pd(allyl)Cl]₂ / cBRIDPcBRIDPK₃PO₄Toluene110HighThis system has shown good performance in aqueous micellar catalysis, offering a more environmentally friendly approach.
NiCl₂(dppf) / dppfdppfNaOt-BuDioxane100Moderate to HighNickel catalysts can also be effective for C-N coupling, often with different ligand requirements compared to palladium.

Expert Insights on Catalyst Selection for Buchwald-Hartwig Amination:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky and electron-rich phosphine ligand. Ligands like RuPhos and BrettPhos are often superior for coupling with sterically demanding or electron-rich aryl halides.

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.

  • Substrate Considerations: The presence of the free amino and carboxylic acid groups on the substrate may necessitate the use of milder bases or protection strategies to avoid side reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and should be optimized for the specific arylboronic acid and desired selectivity.

Materials:

  • 2-Amino-6-bromo-3-chlorobenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 2-Amino-6-bromo-3-chlorobenzoic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the desired temperature (e.g., 95 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Amino-6-bromo-3-chlorobenzoic acid (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., RuPhos, 0.04 eq)

  • Base (e.g., NaOt-Bu, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the palladium precatalyst and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • In a separate flask, dissolve 2-Amino-6-bromo-3-chlorobenzoic acid, the amine, and the base in the anhydrous solvent.

  • Transfer the substrate solution to the catalyst solution via cannula under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Transmetalation (Base, R'B(OR)2) Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2->Pd(0)L2 Reductive Elimination (Ar-R') Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2] Amine Coordination & Deprotonation (HNR2, Base) [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The selective cross-coupling of 2-Amino-6-bromo-3-chlorobenzoic acid is a challenging yet rewarding endeavor for the synthesis of novel and complex molecules. While palladium-based catalysts, particularly those with bulky, electron-rich phosphine or N-heterocyclic carbene ligands, remain the workhorses for such transformations, the development of more economical and sustainable nickel-based systems continues to be an active area of research. [6][7] This guide has provided a comparative framework based on established chemical principles and data from analogous systems to aid in the rational selection of catalysts. The provided experimental protocols serve as a robust starting point for optimization. As with any catalytic reaction, empirical screening of catalysts, ligands, bases, and solvents is crucial for achieving the desired outcome with high yield and selectivity. The continued exploration of novel catalytic systems will undoubtedly lead to even more efficient and versatile methods for the functionalization of complex polyhalogenated substrates in the future.

References

  • Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8861. Retrieved from [Link]

  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(11), 2657-2673. Retrieved from [Link]

  • Nelson, D. J., et al. (2020). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 18(32), 6263-6272. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871-1876. Retrieved from [Link]

  • Thieme Chemistry. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16431. Retrieved from [Link]

  • Chen, C., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2969. Retrieved from [Link]

  • Eddarir, S., et al. (2006). An efficient synthesis of chalcones by Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters, 47(33), 5859-5862. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2020). State‐of‐the‐art Pd and Ni catalyst systems for the cross‐coupling of.... Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2019). Screening of reaction conditions for Suzuki-Miyaura reaction a. Retrieved from [Link]

  • Nelson, D. J., et al. (2020). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Nolan, S. P., et al. (2015). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Journal of the American Chemical Society, 137(51), 16064-16075. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sharma, S., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(25), 15787-15813. Retrieved from [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Halogenated Quinazolinones Derived from Substituted Anthranilic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-3-chlorobenzoic acid represents a highly functionalized and promising scaffold for the synthesis of novel heterocyclic compounds. The strategic placement of amino, bromo, and chloro substituents on the benzene ring offers multiple reaction sites for building complex molecular architectures. One of the most promising classes of compounds derivable from such anthranilic acids is the quinazolinones. Quinazolinone derivatives are renowned for their broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The halogen substituents are of particular interest as they can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often leading to enhanced efficacy.[3]

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of halogenated quinazolinone derivatives, serving as a model for compounds that could be synthesized from 2-Amino-6-bromo-3-chlorobenzoic acid. We will delve into the synthetic methodologies, the nuances of in vitro and in vivo experimental design, and the critical analysis of the data generated from these studies. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of preclinical drug development in this chemical space.

The Synthetic Pathway: From Anthranilic Acid to Quinazolinone

The synthesis of quinazolinone derivatives from substituted anthranilic acids is a well-established process, typically proceeding through a benzoxazinone intermediate.[4] This two-step approach is versatile and allows for the introduction of a wide array of substituents at various positions of the quinazolinone core, facilitating the generation of diverse chemical libraries for biological screening.

General Synthesis Protocol

Part 1: Synthesis of the Benzoxazinone Intermediate

  • Acylation of the Anthranilic Acid: To a solution of the substituted 2-aminobenzoic acid in a suitable solvent (e.g., pyridine or dimethylformamide), an acyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a designated period.

  • Cyclization: The reaction mixture is heated to reflux to induce cyclization, forming the 2-substituted-4H-benzo[d][5][6]oxazin-4-one.

  • Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Part 2: Synthesis of the Quinazolinone Derivative

  • Condensation with a Primary Amine: The purified benzoxazinone intermediate is dissolved in a high-boiling point solvent (e.g., glacial acetic acid or DMF), and a primary amine is added.

  • Ring Transformation: The mixture is heated to reflux, leading to the opening of the benzoxazinone ring and subsequent recyclization to form the 2,3-disubstituted-4(3H)-quinazolinone.

  • Final Purification: The final product is isolated and purified using techniques such as column chromatography or recrystallization.

cluster_synthesis General Synthetic Pathway for Quinazolinones start Substituted 2-Aminobenzoic Acid intermediate 2-Substituted-4H-benzo[d][1,3]oxazin-4-one start->intermediate Acyl Chloride, Pyridine (Acylation & Cyclization) product 2,3-Disubstituted-4(3H)-quinazolinone intermediate->product Primary Amine, Acetic Acid (Condensation)

Caption: General synthetic route to 2,3-disubstituted-4(3H)-quinazolinones.

In Vitro Efficacy: The Initial Litmus Test

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the cytotoxic potential of newly synthesized compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Representative In Vitro Data for Halogenated Quinazolinones
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 6-bromo, 2-thioxo-3-substitutedA549 (Lung)1.83[3]
Compound B 6-bromo, 2-thioxo-3-substitutedMCF-7 (Breast)3.21[3]
Compound C 6-bromo, 2-thioxo-3-substitutedHT-29 (Colon)2.56[3]
Compound 45 6-(2-aminobenzo[d]thiazol-5-yl)A549 (Lung)0.44[1]
Compound 8h 2,3-disubstitutedSKLU-1 (Lung)23.09[7]
Standard Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

cluster_invitro In Vitro Cytotoxicity Assay Workflow (MTT) seeding Seed Cancer Cells in 96-well Plate treatment Treat with Test Compounds seeding->treatment mtt Add MTT Reagent treatment->mtt solubilization Solubilize Formazan Crystals mtt->solubilization measurement Measure Absorbance solubilization->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

In Vivo Efficacy: Validation in a Biological System

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models such as mice, are essential for evaluating the therapeutic potential of a compound in a whole-system context. These studies provide crucial information on a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity.

Representative In Vivo Data for Related Compounds

Due to the proprietary nature of early-stage drug development, direct in vivo data for the exact compounds listed in the in vitro table are not always publicly available in the same publications. However, studies on structurally related compounds demonstrate the translation of in vitro potency to in vivo efficacy. For instance, amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles have shown significant suppression of breast and ovarian xenograft growth in vivo.[8]

Standard Protocol: Murine Xenograft Model for Anticancer Efficacy
  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: The study is terminated when the tumors in the control group reach a specified size or after a predetermined treatment period.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

cluster_invivo In Vivo Xenograft Study Workflow implantation Subcutaneous Implantation of Cancer Cells in Mice growth Tumor Growth to Palpable Size implantation->growth treatment Compound Administration (Treatment vs. Control) growth->treatment monitoring Regular Monitoring of Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint & Data Collection monitoring->endpoint analysis Calculation of Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow of a typical in vivo xenograft study for anticancer drug evaluation.

The In Vitro-In Vivo Disconnect: Bridging the Translational Gap

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results. A compound that demonstrates high potency in a petri dish may not necessarily translate to a successful therapeutic in a living organism.

Potential Reasons for Discrepancies:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can render an otherwise potent compound ineffective in vivo.

  • Toxicity: The compound may exhibit unforeseen toxicity in vivo, limiting the achievable therapeutic dose.

  • Off-Target Effects: In the complex biological system of an organism, a compound may interact with unintended targets, leading to unexpected side effects or a different efficacy profile.

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly influence a compound's activity in ways that are not captured by in vitro models.

The journey from a promising in vitro "hit" to a viable in vivo "lead" is a multi-step process of optimization and validation.

cluster_correlation The Drug Discovery Funnel: From In Vitro to In Vivo in_vitro In Vitro Screening (High-Throughput, IC50) in_vivo In Vivo Testing (Xenograft Models, TGI) in_vitro->in_vivo Hit-to-Lead lead_opt Lead Optimization (ADME/Tox, SAR) in_vivo->lead_opt Iterative Refinement candidate Preclinical Candidate lead_opt->candidate

Caption: The iterative process of translating in vitro findings to in vivo efficacy.

Conclusion

The synthesis of novel quinazolinone derivatives from highly substituted anthranilic acids like 2-Amino-6-bromo-3-chlorobenzoic acid holds significant promise for the discovery of new anticancer agents. This guide has illuminated the critical path from chemical synthesis to biological evaluation, emphasizing the distinct yet complementary roles of in vitro and in vivo studies. While in vitro assays provide a crucial first look at a compound's potential, in vivo models are indispensable for validating efficacy and assessing safety in a physiologically relevant context. Understanding the potential for disconnect between these two stages is paramount for navigating the challenges of preclinical drug development. By integrating the insights from both in vitro and in vivo data, researchers can make more informed decisions, accelerating the translation of promising molecules from the laboratory to the clinic.

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A Comparative Guide to the Cytotoxicity of 2-Amino-6-bromo-3-chlorobenzoic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the quest for novel small molecules with potent and selective anticancer activity is a paramount objective. Within this landscape, halogenated aromatic compounds have emerged as a promising class of molecules, where the strategic placement of halogen atoms can significantly enhance biological activity.[1][2] This guide provides an in-depth technical comparison of 2-Amino-6-bromo-3-chlorobenzoic acid and its rationally designed derivatives, offering a predictive analysis of their cytotoxic potential grounded in established structure-activity relationships and mechanistic insights.

While direct experimental data on 2-Amino-6-bromo-3-chlorobenzoic acid is not yet prevalent in published literature, this guide synthesizes data from closely related analogs and foundational principles of medicinal chemistry to construct a robust hypothesis for its activity. We will explore the causal relationships behind experimental design, detail the self-validating protocols necessary to test these hypotheses, and provide a framework for interpreting the potential outcomes.

The Rationale: Halogenation as a Strategy for Enhanced Cytotoxicity

The introduction of halogens into a molecular scaffold is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Halogens, particularly chlorine and bromine, can increase a compound's lipophilicity, which is a measure of its ability to pass through lipid-rich cell membranes.[3] Quantitative structure-activity relationship (QSAR) studies on various halobenzenes and halogenated benzoic acids have demonstrated a direct correlation between hydrophobicity (often expressed as logP) and cytotoxicity.[4][5] This suggests that more lipophilic compounds can achieve higher intracellular concentrations, leading to greater target engagement and biological effect.

Furthermore, the nature of the halogen itself is critical. Brominated derivatives, for instance, have often shown stronger cytotoxic and pro-apoptotic activity compared to their chlorinated counterparts, potentially due to the bulkier and more polarizable nature of the bromine atom enhancing interactions with intracellular targets.[2] This guide will therefore compare a series of aminobenzoic acid derivatives with varying halogenation patterns to build a predictive model of their cytotoxic efficacy.

Proposed Derivatives for Comparative Analysis

To systematically evaluate the contribution of halogenation to cytotoxicity, we propose a comparative study of the following five compounds. This series allows for a stepwise analysis of the effects of chlorine and bromine, both individually and in combination.

Compound IDCompound NameStructureRationale
C1 2-Aminobenzoic acid (Anthranilic acid)NH₂COOHNon-halogenated baseline control.
C2 2-Amino-3-chlorobenzoic acidNH₂COOHClMono-chloro derivative to assess the initial impact of halogenation.
C3 2-Amino-3,5-dichlorobenzoic acidNH₂COOHClClDi-chloro derivative to evaluate the effect of multiple chlorine substitutions.
C4 2-Amino-6-bromo-3-chlorobenzoic acidNH₂COOHClBrThe target compound; a mixed bromo-chloro derivative.
C5 2-Amino-3,5-dibromobenzoic acidNH₂COOHBrBrDi-bromo analog to test the hypothesis of superior bromine-mediated cytotoxicity.

Predictive Cytotoxicity Profile

Based on the principle that increased halogenation and the presence of bromine enhance lipophilicity and cytotoxic potential, we can predict a rank order of potency for these derivatives.[2][6] The following table presents the hypothesized 50% inhibitory concentrations (IC₅₀) against a representative cancer cell line, such as the human breast adenocarcinoma cell line MDA-MB-231.[7] These values are predictive and require experimental validation.

Compound IDPredicted IC₅₀ (µM) on MDA-MB-231 Cells (72h)Predicted Potency Rank
C1> 1005 (Least Potent)
C250 - 754
C320 - 403
C410 - 252
C5< 101 (Most Potent)

Mechanistic Hypothesis: Induction of Intrinsic Apoptosis via Bcl-2 Family Modulation

Many cytotoxic agents exert their anticancer effects by inducing apoptosis, or programmed cell death.[8][9] The intrinsic (or mitochondrial) pathway of apoptosis is a critical cellular process tightly regulated by the Bcl-2 family of proteins.[10][11] This family includes pro-survival members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak).

Our central hypothesis is that these halogenated benzoic acid derivatives induce apoptosis by disrupting the balance between these pro- and anti-apoptotic proteins. Specifically, the compounds may act as BH3 mimetics, binding to and inhibiting the function of pro-survival proteins like Bcl-2.[12] This inhibition liberates the pro-apoptotic proteins Bax and Bak, which then oligomerize on the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[10] MOMP is a point of no return, resulting in the release of cytochrome c into the cytoplasm, activation of caspase-9, and subsequent executioner caspases (like caspase-3), culminating in cell death.

BCL2_Pathway cluster_0 Cytoplasm cluster_1 Mitochondrion Compound Halogenated Benzoic Acid Derivative (C2-C5) Bcl2 Bcl-2 / Bcl-xL (Pro-Survival) Compound->Bcl2 Inhibits BaxBak Bax / Bak (Pro-Apoptotic) Bcl2->BaxBak Inhibits MOMP MOMP BaxBak->MOMP Induces CytC Cytochrome c (released) MOMP->CytC Mito_CytC Cytochrome c (sequestered) Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols for Cytotoxicity Assessment

To empirically validate the predicted cytotoxicity, a tiered approach employing a series of robust, self-validating in vitro assays is essential.

Experimental Workflow

Workflow cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Assays A 1. Cell Culture (e.g., MDA-MB-231) B 2. Compound Treatment (C1-C5, Dose-Response) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D MTT Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E F Annexin V / PI Staining (Apoptosis vs. Necrosis) C->F G 4. Data Acquisition (Spectrophotometry, Flow Cytometry) D->G E->G F->G H 5. Analysis (IC50 Calculation, Statistical Analysis) G->H

Caption: A typical workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of compounds C1-C5 (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (e.g., during necrosis). This assay quantifies the amount of LDH released, which is a direct measure of cell death.

  • Procedure:

    • Follow steps 1-3 from the MTT assay protocol.

    • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

    • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Measurement: Read the absorbance at 490 nm.

    • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Express cytotoxicity as a percentage of the positive control.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
  • Principle: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

  • Procedure:

    • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of each compound for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.

    • Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for evaluating the cytotoxic potential of 2-Amino-6-bromo-3-chlorobenzoic acid and its derivatives. By leveraging established QSAR principles, we predict that di-halogenated derivatives, particularly the di-bromo analog C5 , will exhibit the most potent anticancer activity. The proposed mechanism of action involves the induction of intrinsic apoptosis through the modulation of the Bcl-2 protein family, a pathway that can be interrogated using the detailed protocols provided.

The critical next step is the experimental validation of these hypotheses. Synthesis of the proposed derivatives followed by systematic execution of the described cytotoxicity and apoptosis assays will provide the empirical data needed to confirm the structure-activity relationships and elucidate the precise mechanism of action. Such studies will be instrumental in determining if this chemical scaffold represents a viable starting point for the development of a new class of chemotherapeutic agents.

References

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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 2-Amino-6-bromo-3-chlorobenzoic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The human kinome, comprising over 500 kinases, presents a vast target space, but also a significant challenge: achieving inhibitor selectivity.[1][2] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel class of inhibitors based on the 2-Amino-6-bromo-3-chlorobenzoic acid scaffold. We will delve into the rationale behind experimental choices, present detailed methodologies, and offer a blueprint for interpreting the resulting data, empowering researchers to make well-informed decisions in their drug development endeavors.

The 2-amino-benzoic acid scaffold and its derivatives are known to interact with the hinge region of kinase domains, a critical area for ATP binding.[3] The specific substitutions of bromine and chlorine on the phenyl ring of 2-Amino-6-bromo-3-chlorobenzoic acid are designed to explore and potentially enhance these interactions, aiming for high potency and selectivity. However, predicting the complete kinome-wide interaction profile of any new inhibitor series based on its structure alone is a formidable challenge.[4] Therefore, a multi-pronged experimental approach is essential to build a comprehensive selectivity profile.

The Imperative of Selectivity Profiling

A kinase inhibitor's selectivity profile is a critical determinant of its therapeutic window and potential side effects. While highly selective inhibitors can minimize off-target toxicities, in some instances, multi-targeted inhibitors have demonstrated enhanced efficacy.[1] For example, Imatinib, initially developed as a Bcr-Abl inhibitor, also potently inhibits c-Kit and PDGFR, contributing to its effectiveness in gastrointestinal stromal tumors (GIST).[1] Understanding the full spectrum of a compound's interactions is therefore not just about identifying liabilities, but also about uncovering new therapeutic opportunities.

This guide will focus on three complementary, industry-standard techniques for generating a robust cross-reactivity profile:

  • In Vitro Kinome Scanning: Broad, initial screening against a large panel of recombinant kinases to identify potential on- and off-targets.

  • Cellular Target Engagement Assays: Confirming that the inhibitor interacts with its intended targets in a more physiologically relevant cellular context.

  • Proteome-Wide Profiling: An unbiased approach to identify both kinase and non-kinase off-targets in the native cellular environment.

I. In Vitro Kinome Scanning: Painting the Broad Strokes

The first step in characterizing a new inhibitor series is to assess its activity against a large, representative panel of the human kinome. This provides a broad overview of the inhibitor's selectivity and helps to identify potent off-targets early in the discovery process.

Causality Behind Experimental Choices

Commercial kinase panels, such as those offered by Reaction Biology or Eurofins DiscoverX, provide access to hundreds of purified, active kinases in standardized assay formats.[5] Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are considered the gold standard due to their direct and robust nature.[5] It is crucial to perform initial screens at a fixed, relatively high concentration (e.g., 1 µM or 10 µM) to capture even weaker interactions. Follow-up dose-response experiments are then conducted on the initial "hits" to determine their IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).

A key consideration in these assays is the ATP concentration. Performing assays at the Km,ATP for each kinase provides a measure of the inhibitor's intrinsic affinity.[1] However, since cellular ATP concentrations are typically much higher (in the millimolar range), performing assays at a high, fixed ATP concentration (e.g., 1 mM) can offer a more physiologically relevant perspective on the inhibitor's potential cellular potency.[6]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
  • Plate Preparation: A 384-well plate is prepared with each well containing a specific purified kinase, its corresponding substrate, and a buffer solution containing cofactors (e.g., Mg2+, Mn2+).

  • Compound Addition: The 2-Amino-6-bromo-3-chlorobenzoic acid based inhibitor is added to the wells at the desired concentrations. A vehicle control (e.g., DMSO) is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination and Washing: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. Unreacted [γ-33P]ATP is washed away.

  • Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each kinase at each inhibitor concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinase Inhibition Profile

The data generated from a kinome scan can be effectively summarized in a table. Below is a hypothetical example for a lead compound from the 2-Amino-6-bromo-3-chlorobenzoic acid series, "Compound-X," compared to a known multi-kinase inhibitor.

Kinase TargetCompound-X IC50 (nM)Sunitinib IC50 (nM)
Primary Target
VEGFR2159
Key Off-Targets
PDGFRβ852
c-Kit2508
FLT3>10001
Src75022
Abl>100063
Selectivity Score (S10(1µM)) 0.050.25

The selectivity score (S-score) is a quantitative measure of selectivity, where a lower score indicates higher selectivity.

II. Cellular Target Engagement: Verifying Interaction in a Live-Cell Context

While in vitro assays are invaluable for initial profiling, they utilize purified recombinant enzymes and may not fully recapitulate the complexities of the cellular environment.[1] Cellular target engagement assays are therefore a critical next step to confirm that an inhibitor can bind to its intended target(s) within living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[7][8][9]

Causality Behind Experimental Choices

CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[1][7] This allows for the direct assessment of target engagement in a cellular context, without the need for modified compounds or cellular engineering. By performing CETSA in a dose-response format, one can determine the concentration of the inhibitor required to achieve a specific level of target engagement in cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Intact cells are treated with varying concentrations of the 2-Amino-6-bromo-3-chlorobenzoic acid based inhibitor or a vehicle control for a defined period.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other immunoassays.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. The shift in the melting curve in the presence of the inhibitor indicates target engagement.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A 1. Treat cells with Inhibitor or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E F 6. Plot melting curves and determine thermal shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

III. Proteome-Wide Profiling: An Unbiased View of Off-Targets

To gain a truly comprehensive understanding of an inhibitor's selectivity, it is essential to employ unbiased, proteome-wide methods that can identify both expected and unexpected interactions. Chemical proteomics platforms, such as KiNativ™, provide a powerful means to profile inhibitor binding against a large number of endogenously expressed kinases in their native cellular environment.[10][11][12]

Causality Behind Experimental Choices

The KiNativ™ platform utilizes biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine residue in the ATP-binding site of active kinases.[10] By pre-incubating a cell lysate with a competitive inhibitor, the binding of the probe to the inhibitor's targets is blocked. The extent of this blockage can be quantified by mass spectrometry, providing a direct measure of the inhibitor's engagement with each kinase. This approach offers the advantage of profiling kinases in their native state, as part of their endogenous protein complexes.[2][10]

Experimental Protocol: KiNativ™ Profiling
  • Lysate Preparation: Prepare a cell lysate that preserves the native state of the kinases.

  • Inhibitor Incubation: The lysate is incubated with various concentrations of the 2-Amino-6-bromo-3-chlorobenzoic acid based inhibitor.

  • Probe Labeling: The biotinylated ATP/ADP probe is added to the lysate, leading to the covalent labeling of kinases that are not occupied by the inhibitor.

  • Digestion and Enrichment: The proteins in the lysate are digested into peptides. The biotinylated peptides are then enriched using streptavidin affinity chromatography.

  • Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The abundance of each labeled kinase peptide in the inhibitor-treated samples is compared to that in the vehicle-treated control to determine the degree of target engagement for each kinase.

Visualization: Signaling Pathway Context

Understanding the potential functional consequences of off-target inhibition requires placing the identified kinases within their respective signaling pathways. For example, if a 2-Amino-6-bromo-3-chlorobenzoic acid based inhibitor intended for an RTK like VEGFR2 also inhibits a downstream kinase like MEK, this could have synergistic or antagonistic effects on the intended therapeutic outcome.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Inhibitor Compound-X Inhibitor->RTK Primary Target Inhibitor->MEK Off-Target

Caption: A simplified MAPK signaling pathway illustrating potential on- and off-target interactions.

Conclusion: A Holistic Approach to Selectivity Profiling

The development of safe and effective kinase inhibitors hinges on a thorough understanding of their selectivity profile. A multi-faceted approach, combining broad in vitro kinome scanning, cellular target engagement assays, and unbiased proteome-wide profiling, provides the most comprehensive and reliable data to guide lead optimization and clinical candidate selection. For novel scaffolds such as 2-Amino-6-bromo-3-chlorobenzoic acid, this rigorous profiling is not merely a checkbox in the drug discovery process; it is a fundamental component of building a robust data package that can predict both the therapeutic potential and the potential liabilities of a new class of inhibitors. By embracing these methodologies, researchers can navigate the complexities of the kinome with greater confidence and accelerate the development of the next generation of targeted therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.